Ethyl 1-methyl-4-oxocyclohexanecarboxylate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
ethyl 1-methyl-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-3-13-9(12)10(2)6-4-8(11)5-7-10/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDKHYAZKCAMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619977 | |
| Record name | Ethyl 1-methyl-4-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147905-77-9 | |
| Record name | Ethyl 1-methyl-4-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1-methyl-4-oxocyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Ethyl 1-methyl-4-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-methyl-4-oxocyclohexanecarboxylate is a functionalized cyclohexane derivative that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester group, along with a quaternary carbon center, makes it a versatile building block for the construction of more complex molecular architectures, including natural products and pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its characteristic spectral data.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₃ | [1] |
| Molecular Weight | 184.23 g/mol | [1] |
| IUPAC Name | ethyl 1-methyl-4-oxocyclohexane-1-carboxylate | [1] |
| CAS Number | 147905-77-9 | [1] |
| Physical State | Liquid | [2] |
| Appearance | Colorless to Yellow Liquid | [2] |
| Boiling Point | 274.7 ± 28.0 °C at 760 Torr (Predicted) | [2] |
| Density | 1.113 ± 0.06 g/cm³ at 20 °C (Predicted) | [2] |
| Storage Conditions | Sealed in dry, Store in Refrigerator (2 to 8 °C) | [2] |
Synthesis
This compound is accessible through the alkylation of its precursor, ethyl 4-oxocyclohexanecarboxylate. The reaction proceeds via the formation of an enolate at the carbon alpha to the ester, followed by nucleophilic attack on an alkylating agent, typically methyl iodide.
Proposed Synthetic Workflow
The logical flow for the synthesis of this compound is depicted below. This process involves the deprotonation of the starting material to form a reactive enolate, which is then methylated and subsequently worked up to yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound based on the alkylation of ethyl 4-oxocyclohexanecarboxylate.
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, syringe)
-
Magnetic stirrer and stirring bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at this temperature.
-
Enolate Formation: To the freshly prepared LDA solution, add a solution of ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at this temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.
Spectral Data
The structural elucidation of this compound is confirmed by various spectroscopic techniques.
| Spectroscopic Data | |
| ¹³C NMR | Data available in the PubChem database.[1] |
| ¹H NMR | No detailed experimental data found in the searched literature. |
| Mass Spectrometry | No detailed experimental data found in the searched literature. |
| Infrared Spectroscopy | No detailed experimental data found in the searched literature. |
Safety and Hazards
This compound is associated with several hazards and should be handled with appropriate safety precautions.[1]
| Hazard Statement | GHS Classification |
| H302 | Harmful if swallowed (Acute toxicity, oral) |
| H315 | Causes skin irritation (Skin corrosion/irritation) |
| H319 | Causes serious eye irritation (Serious eye damage/eye irritation) |
| H335 | May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation) |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Applications in Research and Development
This compound is primarily utilized as a building block in organic synthesis. Its chemical structure allows for a variety of transformations, making it a valuable starting material for the synthesis of:
-
Substituted Cyclohexane Derivatives: The ketone and ester functionalities can be selectively modified to introduce further complexity.
-
Heterocyclic Compounds: It can serve as a precursor for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.
-
Natural Product Synthesis: The cyclohexane core is a common motif in many natural products, and this compound can be a key intermediate in their total synthesis.
Due to its role as a chemical intermediate, there is no direct evidence of its involvement in biological signaling pathways. Its utility in drug development is as a foundational element for the construction of larger, more complex molecules with potential therapeutic applications.
References
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 1-methyl-4-oxocyclohexanecarboxylate
For Immediate Release
This in-depth technical guide provides a comprehensive overview of the structure elucidation of ethyl 1-methyl-4-oxocyclohexanecarboxylate, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document details the analytical methodologies and spectroscopic data required to unequivocally confirm the compound's molecular structure.
Compound Identification
This compound is identified by the following key parameters:
| Property | Value |
| IUPAC Name | ethyl 1-methyl-4-oxocyclohexane-1-carboxylate[1] |
| Chemical Formula | C₁₀H₁₆O₃[1] |
| Molecular Weight | 184.23 g/mol [1] |
| CAS Number | 147905-77-9[1] |
Spectroscopic Data Analysis
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl ester group, the methyl group at the C1 position, and the protons of the cyclohexanone ring. The chemical shifts are influenced by the electron-withdrawing effects of the ketone and ester functional groups. Based on the analysis of a derivative, ethyl 1-methyl-4-methylenecyclohexanecarboxylate, the following proton signals can be anticipated for the target molecule.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.1-4.2 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~2.1-2.5 | Multiplet | 8H | Cyclohexanone ring protons |
| ~1.2-1.3 | Triplet | 3H | -O-CH₂-CH₃ |
| ~1.2 | Singlet | 3H | -CH₃ at C1 |
2.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide evidence for the ten carbon atoms in the molecule, including the carbonyl carbons of the ketone and the ester, the quaternary carbon at C1, and the carbons of the ethyl and methyl groups, as well as the cyclohexanone ring.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~210 | C=O (Ketone) |
| ~175 | C=O (Ester) |
| ~60 | -O-C H₂-CH₃ |
| ~45 | C 1 (Quaternary) |
| ~35-40 | Cyclohexanone ring carbons |
| ~25 | -C H₃ at C1 |
| ~14 | -O-CH₂-C H₃ |
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the key functional groups present in the molecule. The presence of a ketone and an ester will give rise to strong characteristic absorption bands.
Table 3: Predicted IR Absorption Peaks
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~1735 | Strong | C=O stretch (Ester) |
| ~1715 | Strong | C=O stretch (Ketone) |
| ~2950 | Medium-Strong | C-H stretch (Aliphatic) |
| ~1200 | Strong | C-O stretch (Ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of the compound (184.23).
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 184 | Molecular Ion [M]⁺ |
| 155 | Loss of -OCH₂CH₃ |
| 139 | Loss of -COOCH₂CH₃ |
| 111 | Further fragmentation |
Experimental Protocols
The following are detailed methodologies for the key experiments used in the structure elucidation of this compound.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Pipette
Procedure:
-
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H spectrum using standard acquisition parameters.
-
Acquire the ¹³C spectrum. A larger number of scans may be required due to the lower natural abundance of the ¹³C isotope.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
FTIR Spectroscopy Protocol
Objective: To obtain the infrared spectrum of the liquid sample.
Materials:
-
This compound sample
-
FTIR spectrometer with a liquid sample holder or ATR accessory
-
Salt plates (NaCl or KBr) if using a liquid film method
-
Acetone for cleaning
Procedure (Neat Liquid Film):
-
Ensure the salt plates are clean and dry by rinsing with acetone and allowing them to air dry.
-
Place one to two drops of the liquid sample onto the center of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
-
Place the "sandwich" of plates into the sample holder of the FTIR spectrometer.
-
Acquire the background spectrum (air).
-
Acquire the sample spectrum.
-
Clean the salt plates thoroughly with acetone after use.
Mass Spectrometry (GC-MS) Protocol
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound sample
-
A suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Autosampler vial
Procedure:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in the chosen solvent.
-
Transfer the solution to an autosampler vial.
-
Set the GC parameters, including the injection volume, inlet temperature, and column temperature program.
-
Set the MS parameters, including the ionization mode (e.g., Electron Ionization - EI) and mass range to be scanned.
-
Inject the sample into the GC-MS system.
-
Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the compound.
Visualizations
To aid in the understanding of the structure elucidation process, the following diagrams are provided.
Caption: Chemical structure of this compound.
Caption: Workflow for the synthesis and structure elucidation.
Conclusion
The combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a robust and unequivocal method for the structure elucidation of this compound. The predicted spectroscopic data, based on the known chemical structure and data from related compounds, aligns with the expected outcomes of the detailed experimental protocols. This guide serves as a comprehensive resource for the analytical characterization of this important chemical intermediate.
References
An In-depth Technical Guide to Ethyl 1-methyl-4-oxocyclohexanecarboxylate (CAS 147905-77-9)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of Ethyl 1-methyl-4-oxocyclohexanecarboxylate based on publicly available data. It is important to note that specific experimental data for this compound is limited. Therefore, some sections, particularly those on synthesis and potential applications, are based on established principles of organic chemistry and data from structurally related compounds.
Introduction
This compound, with the CAS number 147905-77-9, is a substituted cyclic β-keto ester.[1] Its chemical structure, featuring a cyclohexanone ring with a methyl and an ethyl carboxylate group at the quaternary C1 position, makes it a potentially valuable building block in organic synthesis. While specific applications in drug development are not widely documented, its structural motifs are present in various biologically active molecules. This guide aims to consolidate the available information and provide a technical foundation for researchers interested in this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical databases and supplier information.[1][2]
| Property | Value | Reference |
| CAS Number | 147905-77-9 | [1] |
| Molecular Formula | C₁₀H₁₆O₃ | [1][2] |
| Molecular Weight | 184.23 g/mol | [1][2] |
| IUPAC Name | ethyl 1-methyl-4-oxocyclohexane-1-carboxylate | [1] |
| Appearance | Colorless to Yellow Liquid | [2] |
| Boiling Point (Predicted) | 274.7 ± 28.0 °C at 760 Torr | [2] |
| Density (Predicted) | 1.113 ± 0.06 g/cm³ at 20 °C | [2] |
| Storage Condition | Sealed in dry, Store in Refrigerator (2 to 8 °C) | [2] |
Synthesis and Purification
No specific, detailed experimental protocol for the synthesis of this compound is readily available in the peer-reviewed literature. However, a plausible synthetic route can be proposed based on the well-established chemistry of β-keto esters, specifically the alkylation of the α-carbon.
A logical precursor for this synthesis is the unmethylated analogue, ethyl 4-oxocyclohexanecarboxylate. The proposed synthesis involves the deprotonation of the α-carbon followed by methylation.
Proposed Experimental Protocol: α-Methylation of Ethyl 4-oxocyclohexanecarboxylate
This protocol is a generalized procedure and would require optimization for this specific substrate.
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Sodium hydride (NaH) or another suitable non-nucleophilic base
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Methyl iodide (CH₃I) or another methylating agent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases, to ensure complete formation of the enolate.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Purification and Characterization
Standard techniques for the purification and characterization of organic compounds would be applicable:
-
Purification: Vacuum distillation or flash column chromatography.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ketone and the ester.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Potential Applications in Research and Drug Development
While there is no specific literature detailing the biological activity or drug development applications of this compound, its structural features suggest potential areas of exploration. Substituted cyclohexanone scaffolds are present in a variety of natural products and synthetic compounds with diverse biological activities. The quaternary center and the β-keto ester functionality offer multiple points for further chemical modification, making it a potentially versatile intermediate for the synthesis of more complex molecules.
Safety Information
Based on available safety data sheets, this compound is considered hazardous.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
It is crucial to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed Synthetic Workflow for this compound.
Conclusion
This compound is a chemical compound with potential as a synthetic intermediate. While specific data on its synthesis and applications are scarce, this guide provides a foundational understanding based on its known properties and the principles of organic chemistry. Further research is needed to fully elucidate its reactivity and potential utility in various scientific domains, including drug discovery. Researchers should proceed with caution, adhering to all safety guidelines, and consider the proposed synthetic route as a starting point for their investigations.
References
An In-depth Technical Guide to Ethyl 1-methyl-4-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 1-methyl-4-oxocyclohexanecarboxylate, a key chemical intermediate with significant potential in synthetic chemistry and drug discovery. This document outlines its chemical properties, plausible synthetic approaches, and its prospective role in the development of novel therapeutics, supported by data on closely related analogues.
Core Molecular Attributes
This compound is a cyclic keto-ester with a molecular formula of C10H16O3. Its chemical structure is characterized by a cyclohexane ring bearing a ketone group at the 4-position, and an ethyl carboxylate and a methyl group both attached to the 1-position.
| Property | Value | Source |
| Molecular Weight | 184.23 g/mol | [1] |
| Molecular Formula | C10H16O3 | [1] |
| IUPAC Name | ethyl 1-methyl-4-oxocyclohexane-1-carboxylate | [1] |
| CAS Number | 147905-77-9 | [1] |
Synthetic Methodologies: An Overview
A plausible synthetic pathway would involve the intramolecular cyclization of a corresponding acyclic diester in the presence of a strong base. Subsequent alkylation of the enolate of the resulting cyclic β-keto ester (ethyl 4-oxocyclohexanecarboxylate) would introduce the methyl group at the alpha position.
A related experimental protocol for the synthesis of methyl 4-oxocyclohexane-1-carboxylate involves the reflux of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate with sodium chloride and water in DMF, followed by extraction and vacuum distillation.[6] While this protocol is for a similar molecule, it illustrates a potential synthetic strategy.
Potential Applications in Drug Discovery
Though direct biological activity for this compound is not documented, its structural motifs are present in various biologically active molecules. Its analogues, such as ethyl 4-oxocyclohexanecarboxylate and methyl 4-oxocyclohexanecarboxylate, serve as crucial intermediates in the synthesis of therapeutics.
For instance, ethyl 4-oxocyclohexanecarboxylate is employed in the preparation of dopamine agonists and the core structures of tetracyclic diterpenes.[7][8] It is also a precursor in the synthesis of tranexamic acid.[9] Furthermore, it has been utilized in the synthesis of neuropeptide Y antagonist 1, which is significant in obesity treatment research.[10]
The related compound, methyl 4-oxocyclohexanecarboxylate, is a key intermediate in the synthesis of imidazobenzazepine derivatives, which are investigated as dual H1/5-HT2A antagonists for the treatment of sleep disorders.[11] This highlights the potential of the cyclohexanone carboxylate scaffold as a valuable building block in medicinal chemistry.
Logical Workflow: Role as a Pharmaceutical Intermediate
The following diagram illustrates a logical workflow for the potential utilization of a compound like this compound as a key intermediate in a drug discovery and development pipeline, based on the applications of its close analogues.
Caption: Synthetic and developmental workflow for a pharmaceutical intermediate.
Experimental Protocol for a Related Compound: Synthesis of Tranexamic Acid from Ethyl 4-oxocyclohexane-1-carboxylate
The following is a summarized protocol for the synthesis of tranexamic acid starting from ethyl 4-oxocyclohexane-1-carboxylate, a closely related, unmethylated analogue of the title compound.[9] This protocol illustrates the utility of this class of molecules in the synthesis of active pharmaceutical ingredients.
-
Cyanohydrin Formation: Ethyl 4-oxocyclohexane-1-carboxylate is reacted with sodium cyanide to form the corresponding cyanohydrin.
-
Dehydration: The cyanohydrin is then dehydrated using a mixture of phosphorus oxychloride and pyridine to yield ethyl 4-cyanocyclohex-3-ene-1-carboxylate.
-
Saponification: The resulting ester is saponified to the carboxylic acid using methanolic potassium hydroxide.
-
Reductive Amination: The cyano-acid undergoes reductive amination with methanolic ammonium hydroxide over a Raney nickel catalyst.
-
Catalytic Hydrogenation: The product from the previous step is subjected to catalytic hydrogenation over palladium on carbon.
-
Purification: The final product, a mixture of isomers of 4-aminomethylcyclohexane-1-carboxylic acid, is purified by recrystallization to yield pure tranexamic acid.
The following diagram outlines the key steps in this synthetic pathway.
References
- 1. This compound | C10H16O3 | CID 21911973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 6. prepchem.com [prepchem.com]
- 7. Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 [chemicalbook.com]
- 8. Selling Ethyl 4-oxocyclohexanecarboxylate 17159-79-4 99% In stock suppliers|Tocopharm [tocopharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl 4-oxocyclohexanecarboxylate: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
Synthesis of Ethyl 1-methyl-4-oxocyclohexanecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Ethyl 1-methyl-4-oxocyclohexanecarboxylate, a valuable intermediate in organic synthesis and drug discovery. This document details the primary synthetic routes, provides detailed experimental protocols, and presents key quantitative data in a clear, tabular format.
Introduction
This compound is a cyclic β-keto ester that serves as a versatile building block for the synthesis of more complex molecules. Its structure, featuring a ketone and an ester functional group on a cyclohexane scaffold with a quaternary carbon center, allows for a variety of chemical transformations. This guide will focus on the most common and effective methods for its preparation.
Primary Synthetic Strategies
The synthesis of this compound is typically achieved through a two-step process:
-
Formation of the Cyclohexanone Ring: The core cyclohexanone ring bearing the ester functionality is generally formed via an intramolecular condensation reaction, most notably the Dieckmann condensation.
-
Alkylation: The introduction of the methyl group at the C1 position (alpha to both the ketone and the ester) is accomplished through the alkylation of the enolate of the precursor, Ethyl 4-oxocyclohexanecarboxylate.
An alternative, though less commonly detailed, approach involves a one-pot Dieckmann condensation of a suitably substituted pimelate ester.
Detailed Experimental Protocols
This section provides detailed methodologies for the key steps in the synthesis of this compound.
Synthesis of Ethyl 4-oxocyclohexanecarboxylate (Precursor)
The precursor, Ethyl 4-oxocyclohexanecarboxylate, can be synthesized via the Dieckmann condensation of a diethyl heptanedioate (pimelate). The mechanism is analogous to the Claisen condensation.[1][2][3]
Experimental Protocol:
A detailed procedure for a similar compound, methyl 4-oxocyclohexane-1-carboxylate, involves the decarboxylation of a tricarboxylate precursor.[4] This method can be adapted for the ethyl ester.
-
Reaction Setup: A solution of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate (0.2 mole) is prepared in 240 ml of Dimethylformamide (DMF).[4]
-
Reagents: To this solution, sodium chloride (0.445 mole) and water (0.89 mole) are added under a nitrogen atmosphere.[4]
-
Reaction: The mixture is heated to reflux and maintained for 48 hours under nitrogen.[4]
-
Work-up: The reaction mixture is then concentrated to dryness under reduced pressure. The resulting residue is dissolved in water, and the crude product is extracted with dichloromethane (3 x 100 ml).[4]
-
Purification: The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated to yield a yellow oil. This crude product is then purified by vacuum distillation to obtain methyl 4-oxocyclohexane-1-carboxylate.[4]
Methylation of Ethyl 4-oxocyclohexanecarboxylate
The alkylation of the β-keto ester is a standard procedure that involves the formation of an enolate followed by reaction with an alkyl halide.[5][6]
Experimental Protocol:
-
Enolate Formation: To a solution of Ethyl 4-oxocyclohexanecarboxylate in a dry, aprotic solvent such as tetrahydrofuran (THF), a strong base is added at low temperature (-78 °C) under an inert atmosphere. Sodium ethoxide is a commonly used base for this purpose.[7] For complete and irreversible enolate formation, a stronger base like lithium diisopropylamide (LDA) can be employed.
-
Alkylation: Methyl iodide is then added to the solution containing the enolate. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis of this compound and its precursor.
| Reactant | Product | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate | Methyl 4-oxocyclohexane-1-carboxylate | NaCl, H₂O | DMF | Reflux | 48 h | Not Specified | [4] |
| Ethyl 4-oxocyclohexanecarboxylate | This compound | 1. NaOEt (or LDA) 2. CH₃I | THF | -78 °C to RT | Not Specified | Not Specified | General Procedure[5][6][7] |
Table 1: Summary of Reaction Conditions and Yields
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Reference |
| Ethyl 4-oxocyclohexanecarboxylate | C₉H₁₄O₃ | 170.21 | - | |
| Methyl 4-oxocyclohexane-1-carboxylate | C₈H₁₂O₃ | 156.18 | 82-108 @ 1.0 mmHg | [4] |
| This compound | C₁₀H₁₆O₃ | 184.23 | - | [8] |
Table 2: Physicochemical Properties of Key Compounds
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis of this compound.
Caption: Mechanism of the Dieckmann Condensation.
Caption: Mechanism of the α-Methylation of Ethyl 4-oxocyclohexanecarboxylate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. prepchem.com [prepchem.com]
- 5. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | C10H16O3 | CID 21911973 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 1-methyl-4-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-methyl-4-oxocyclohexanecarboxylate is a cyclic keto-ester of significant interest in organic synthesis, serving as a versatile building block for the construction of more complex molecular architectures. Its bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on detailed experimental protocols and data presentation for the scientific community.
IUPAC Name
The internationally recognized IUPAC name for this compound is ethyl 1-methyl-4-oxocyclohexane-1-carboxylate .[1]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. These computed properties provide essential information for its handling, purification, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₃ | PubChem[1] |
| Molecular Weight | 184.23 g/mol | PubChem[1] |
| Appearance | Colorless to yellow liquid | N/A |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Density | Not available | N/A |
| Solubility | Not available | N/A |
Spectroscopic Data
¹H and ¹³C NMR Spectroscopy
The proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectra are fundamental for structural elucidation. While specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument, the following are the expected resonances for the key functional groups. A related compound, ethyl 4-methyl-2-oxocyclohexanecarboxylate, has been characterized by ¹H and ¹³C NMR.[2]
Expected ¹H NMR Resonances:
-
Ethyl group: A quartet (CH₂) and a triplet (CH₃).
-
Cyclohexane ring protons: A series of multiplets in the aliphatic region.
-
Methyl group (at C1): A singlet.
Expected ¹³C NMR Resonances:
-
Carbonyl group (ketone): A resonance in the downfield region (typically >200 ppm).
-
Carbonyl group (ester): A resonance around 170-180 ppm.
-
Quaternary carbon (C1): A resonance in the aliphatic region.
-
Ethyl group carbons: Two distinct resonances.
-
Cyclohexane ring carbons: Multiple resonances in the aliphatic region.
-
Methyl group carbon: A resonance in the upfield aliphatic region.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong absorption bands characteristic of the ketone and ester functionalities. The IR spectrum of the related ethyl methyl ketone shows a strong carbonyl peak around 1715 cm⁻¹, while cyclohexane exhibits C-H stretching and bending vibrations.[3] For ethyl 4-oxocyclohexanecarboxylate, a strong absorption band for the C=O stretch of the ketone is expected, alongside the characteristic C=O stretch of the ethyl ester.
Expected IR Absorption Bands:
-
C=O stretch (ketone): Strong absorption around 1715 cm⁻¹.
-
C=O stretch (ester): Strong absorption around 1735 cm⁻¹.
-
C-O stretch (ester): Strong absorption in the 1300-1000 cm⁻¹ region.
-
C-H stretch (aliphatic): Absorption in the 3000-2850 cm⁻¹ region.
Synthesis and Reactivity
This compound is a valuable synthetic intermediate. Its synthesis and subsequent reactions are central to its utility in organic chemistry.
Synthesis
A common and logical approach to the synthesis of this compound involves the alkylation of the corresponding enolate of ethyl 4-oxocyclohexanecarboxylate with a methylating agent.
Synthetic Pathway: Alkylation of Ethyl 4-oxocyclohexanecarboxylate
Caption: Synthesis of the target molecule via enolate alkylation.
Experimental Protocol: Alkylation of Ethyl 4-oxocyclohexanecarboxylate with Methyl Iodide
This protocol is based on general procedures for the α-alkylation of β-keto esters.
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: A solution of ethyl 4-oxocyclohexanecarboxylate in anhydrous THF is added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred at this temperature for a specified time to ensure complete enolate formation.
-
Alkylation: Methyl iodide is then added dropwise to the reaction mixture. The reaction is allowed to proceed at -78 °C for a period and then gradually warmed to room temperature.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.
Key Reactions
The presence of both a ketone and an ester group allows for a variety of subsequent transformations.
Reaction Pathways
Caption: Potential reactions at the ketone and ester functionalities.
Experimental Protocol: Reduction of the Ketone with Sodium Borohydride
This procedure describes the selective reduction of the ketone in the presence of the ester.
-
Reaction Setup: this compound is dissolved in a protic solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: The solution is cooled in an ice bath, and sodium borohydride is added portion-wise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature.
-
Work-up: The reaction is quenched by the slow addition of water or a dilute acid. The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent.
-
Purification: The combined organic extracts are dried and concentrated to give the crude product, which can be further purified by chromatography to yield ethyl 1-methyl-4-hydroxycyclohexanecarboxylate.
Conclusion
This compound is a valuable synthetic intermediate with diverse applications in organic synthesis. This guide has provided a detailed overview of its properties, synthesis, and reactivity, including experimental considerations. The presented information is intended to support researchers and scientists in the effective utilization of this compound in their synthetic endeavors. Further research to fully characterize its spectroscopic properties and explore its utility in novel synthetic pathways is encouraged.
References
An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl 1-methyl-4-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 1-methyl-4-oxocyclohexanecarboxylate (CAS 147905-77-9). Due to the limited availability of published spectroscopic data for this specific compound, this guide presents predicted and analogous data based on established principles and available information for structurally similar compounds. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are provided to facilitate the analysis of this and related molecules. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a keto-ester with a molecular formula of C₁₀H₁₆O₃ and a molecular weight of 184.23 g/mol .[1][2] Its structure, featuring a quaternary carbon, a ketone, and an ester functional group, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and quality control in various research and development settings. This guide outlines the expected spectroscopic data and provides detailed methodologies for its acquisition.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.1-4.2 | Quartet | 2H | -OCH₂CH₃ |
| ~2.2-2.6 | Multiplet | 4H | CH₂ adjacent to C=O |
| ~1.8-2.1 | Multiplet | 4H | Other ring CH₂ |
| ~1.2-1.3 | Triplet | 3H | -OCH₂CH₃ |
| ~1.2 | Singlet | 3H | -C(O)CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~210 | C=O (Ketone) |
| ~175 | C=O (Ester) |
| ~60 | -OCH₂CH₃ |
| ~45 | Quaternary Carbon |
| ~35-40 | Ring CH₂ |
| ~20-25 | -C(O)CH₃ |
| ~14 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Strong | C-H stretch (alkane) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1200 | Strong | C-O stretch (ester) |
For comparison, the IR spectrum of an aliphatic ester generally shows a strong C=O stretch between 1750-1737 cm⁻¹.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 184 | Molecular Ion [M]⁺ |
| 155 | [M - C₂H₅]⁺ |
| 139 | [M - OC₂H₅]⁺ |
| 111 | [M - COOC₂H₅]⁺ |
| 83 | Cyclohexanone fragment |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data discussed above.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
¹H NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds between pulses.
¹³C NMR Data Acquisition:
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse program.
-
Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, phase correction, and baseline correction using appropriate NMR software. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (for liquid samples):
-
Neat Analysis (ATR): Place a single drop of the liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[4]
-
Thin Film: Alternatively, place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[5]
Data Acquisition:
-
Spectrometer: A standard FTIR spectrometer.
-
Spectral Range: 4000 to 400 cm⁻¹.[6]
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean ATR crystal or salt plates should be acquired before the sample analysis.[7]
Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1 mg/mL.[8]
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
GC-MS Parameters:
-
Gas Chromatograph: A standard GC system equipped with a mass selective detector.
-
Column: A nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Data Analysis: The resulting total ion chromatogram (TIC) will show the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is used for structural elucidation based on the molecular ion and fragmentation pattern.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of a compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While experimentally derived data is currently scarce, the predicted data and detailed experimental protocols herein offer a robust starting point for researchers. The provided methodologies are widely applicable for the analysis of related keto-esters and will aid in ensuring the quality and identity of these compounds in a laboratory setting.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. This compound | C10H16O3 | CID 21911973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. jascoinc.com [jascoinc.com]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. benchchem.com [benchchem.com]
"Ethyl 1-methyl-4-oxocyclohexanecarboxylate" physical state and appearance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-methyl-4-oxocyclohexanecarboxylate is a substituted cyclohexanone derivative with the chemical formula C₁₀H₁₆O₃. This document provides a comprehensive overview of its physical state and appearance, supported by available data and standardized experimental protocols for property determination.
Physical State and Appearance
This compound is a liquid at standard temperature and pressure.[1] Its appearance is generally described as a colorless to yellow or pale yellow to yellow-brown liquid.[1][2]
Quantitative Physical Data
The following table summarizes the key physical properties of this compound. It is important to note that some of the available data are predicted values.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₃ | [1][2][3] |
| Molecular Weight | 184.23 g/mol | [1][3] |
| Physical State | Liquid | [1] |
| Appearance | Colorless to Yellow Liquid | [1] |
| Boiling Point (Predicted) | 274.7 ± 28.0 °C at 760 Torr | [1] |
| Density (Predicted) | 1.113 ± 0.06 g/cm³ at 20 °C | [1] |
| CAS Number | 147905-77-9 | [1][2][3] |
Experimental Protocols for Physical Property Determination
While specific experimental data for this compound is limited, the following are detailed, standard methodologies for determining the key physical properties of a liquid organic compound.
Determination of Boiling Point (Micro Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination method is suitable.
Apparatus:
-
Thiele tube or similar heating apparatus
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or hot plate)
-
Sample of this compound
Procedure:
-
A small amount of the liquid sample is placed into the small test tube.
-
The capillary tube is inverted (open end down) and placed into the sample.
-
The test tube is attached to the thermometer.
-
The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The apparatus is heated gently.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
Density is the mass of a substance per unit volume.
Apparatus:
-
Pycnometer (density bottle) or a graduated cylinder and an analytical balance
-
Water bath for temperature control
-
Sample of this compound
Procedure using a Graduated Cylinder and Balance:
-
The mass of a clean, dry graduated cylinder is measured using an analytical balance.
-
A known volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The mass of the graduated cylinder containing the liquid is measured.
-
The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.
-
The density is calculated by dividing the mass of the liquid by its volume.
-
For higher accuracy, a pycnometer should be used, and the measurements should be repeated to obtain an average value. The temperature at which the measurement is made should be recorded.
Logical Workflow
The following diagram illustrates a typical workflow for the characterization of the physical properties of a liquid chemical sample like this compound.
Caption: Workflow for Physical Property Characterization.
References
Ethyl 1-methyl-4-oxocyclohexanecarboxylate: A Versatile Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl 1-methyl-4-oxocyclohexanecarboxylate, a substituted cyclohexanone derivative, has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, comprising a reactive ketone, a sterically accessible ester, and a methylated quaternary center, provide a powerful scaffold for the construction of complex molecular architectures. This technical guide explores the synthesis, key reactions, and applications of this compound, highlighting its significance in the development of pharmaceuticals and other bioactive molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₃ | [1] |
| Molecular Weight | 184.23 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [2] |
| Boiling Point | 274.7 ± 28.0 °C at 760 Torr (Predicted) | [2] |
| Density | 1.113 ± 0.06 g/cm³ (Predicted) | [2] |
| CAS Number | 147905-77-9 | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the alkylation of the corresponding enolate of ethyl 4-oxocyclohexanecarboxylate. This reaction introduces the key methyl group at the C1 position.
Experimental Protocol: Alkylation of Ethyl 4-oxocyclohexanecarboxylate
Objective: To synthesize this compound via methylation of Ethyl 4-oxocyclohexanecarboxylate.
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Sodium hydride (NaH))
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Quenching agent (e.g., saturated aqueous ammonium chloride solution)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 4-oxocyclohexanecarboxylate in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the strong base (e.g., LDA in THF) to the stirred solution of the ester. The formation of the enolate can be monitored by a color change.
-
After stirring for a designated period to ensure complete enolate formation, add methyl iodide dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Expected Yield and Spectroscopic Data: While specific yields for this direct methylation are not readily available in the searched literature, similar alkylations on related systems suggest that moderate to good yields can be expected. Spectroscopic analysis is crucial for characterization:
-
¹H NMR: The appearance of a singlet corresponding to the newly introduced methyl group (around 1.2-1.5 ppm) and the disappearance of the proton at the C1 position would be indicative of successful methylation.
-
¹³C NMR: A new quaternary carbon signal in the aliphatic region would be observed.
-
IR Spectroscopy: The characteristic ketone (around 1715 cm⁻¹) and ester (around 1730 cm⁻¹) carbonyl stretches would be present.
Key Reactions and Applications in Synthesis
The synthetic utility of this compound stems from its ability to undergo a variety of chemical transformations, making it a valuable precursor for a range of complex molecules.
Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[3] When this compound is subjected to Robinson annulation conditions, typically with an α,β-unsaturated ketone like methyl vinyl ketone (MVK), it can lead to the formation of bicyclic systems, which are common cores in steroids and other natural products.[3]
Caption: Robinson Annulation of this compound.
Wittig Reaction
The Wittig reaction provides a reliable method for the conversion of the ketone functionality into an exocyclic double bond.[4] This transformation is particularly useful for introducing methylene or substituted methylene groups, which are important structural motifs in many natural products and pharmaceuticals.
References
An In-depth Technical Guide to the Discovery and History of Cyclic β-Keto Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic β-keto esters are a cornerstone of modern organic synthesis, serving as versatile intermediates for constructing complex molecular architectures. Their unique structure, featuring a ketone and an ester group in a β-relationship within a carbocyclic framework, provides a hub of reactivity, primarily through the acidic α-proton. This functionality allows for a wide array of chemical transformations, making them indispensable in the synthesis of natural products, pharmaceuticals, and other high-value organic compounds.[1][2][3] This guide delves into the seminal discoveries that established the synthesis of these crucial building blocks, focusing on the historical context, reaction mechanisms, and the experimental foundations laid by pioneering chemists.
The Genesis of Intramolecular Cyclization: The Dieckmann Condensation
The ability to form cyclic structures is a fundamental challenge in organic chemistry. The first major breakthrough in the synthesis of cyclic β-keto esters came from the intramolecular application of a known intermolecular reaction.
Historical Context: The Claisen Condensation
The foundation for the Dieckmann condensation was laid by Ludwig Claisen's work on the intermolecular condensation of two ester molecules in 1887. The Claisen condensation demonstrated the ability of a strong base to generate an ester enolate, which could then act as a nucleophile in an acylation reaction. This C-C bond-forming reaction was a significant advancement in carbonyl chemistry.[4]
Discovery and Mechanism
In 1894, the German chemist Walter Dieckmann reported the intramolecular version of this reaction, which now bears his name.[4][5][6] The Dieckmann condensation involves the base-catalyzed cyclization of a diester to form a cyclic β-keto ester.[4][6][7] The reaction is particularly effective for the formation of sterically stable five- and six-membered rings from 1,6- and 1,7-diesters, respectively.[6]
The mechanism proceeds through several key steps:
-
Deprotonation: A base abstracts an acidic α-proton from one of the ester groups to form an enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group in an intramolecular fashion.
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide ion to form the cyclic β-keto ester.
-
Final Deprotonation: The newly formed β-keto ester is highly acidic and is deprotonated by the alkoxide base. An acidic workup is required to protonate this enolate and yield the final neutral product.[6][7]
Parallel and Subsequent Developments in Ring Formation
The success of the Dieckmann condensation spurred further research into intramolecular cyclization reactions for synthesizing cyclic ketones and their derivatives.
The Thorpe-Ziegler Reaction
Discovered by Jocelyn Field Thorpe and later adapted for intramolecular synthesis by Karl Ziegler in 1933, this reaction provides a route to cyclic ketones from dinitriles.[8][9][10] A strong base is used to deprotonate the α-carbon of one nitrile, generating a carbanion that attacks the second nitrile group intramolecularly. The resulting cyclic product, an α-cyanoenamine, is then hydrolyzed under acidic conditions to yield a cyclic ketone.[8][11] This method proved highly effective for creating medium and large rings by employing high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.[8]
The Robinson Annulation
Discovered by Sir Robert Robinson in 1935, the Robinson annulation is a powerful method for forming a six-membered ring.[12][13] While its final product is a cyclic α,β-unsaturated ketone rather than a β-keto ester, its historical significance and utility in building complex polycyclic systems, such as steroids, are immense.[12][13][14] The reaction is a tandem process that begins with a Michael addition of a ketone enolate to an α,β-unsaturated ketone (like methyl vinyl ketone), followed by an intramolecular Aldol condensation to close the ring.[12][14][15]
Foundational Experimental Protocols
A classic and illustrative example of the Dieckmann condensation is the synthesis of ethyl 2-oxocyclopentanecarboxylate from diethyl adipate. While early methods used metallic sodium, modern protocols often employ safer and more efficient bases like sodium ethoxide.[16][17]
Synthesis of Ethyl 2-oxocyclopentanecarboxylate
The following protocol is adapted from established procedures for the base-catalyzed intramolecular cyclization of a diester.[16]
Experimental Workflow:
Protocol:
-
Reaction Setup: A flask is charged with toluene (solvent), sodium ethoxide (base), and diethyl adipate (starting material).
-
Cyclization: The mixture is heated to reflux. The reaction progress is monitored by gas chromatography until the concentration of diethyl adipate is below a target threshold (e.g., <1%).
-
Workup: After completion, the reaction is cooled. The mixture is neutralized with an acid, such as 30% hydrochloric acid.
-
Isolation: The organic and aqueous phases are separated. The organic phase is dried over an appropriate drying agent.
-
Purification: The solvent and any volatile impurities are removed. The final product, ethyl 2-oxocyclopentanecarboxylate, is purified by vacuum distillation.[16]
Quantitative Data Summary
The table below summarizes representative quantitative data for the synthesis described above. Yields and purity are highly dependent on reaction scale and purification efficiency.
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount Used | Moles | Role |
| Diethyl Adipate | 202.25 | 300 g | 1.48 | Starting Material |
| Sodium Ethoxide (98%) | 68.05 | 132 g | 1.90 | Base |
| Toluene | 92.14 | 950 g | - | Solvent |
| Product/Result | ||||
| Ethyl 2-oxocyclopentanecarboxylate | 156.18 | - | - | Product |
| Yield | - | 72-82% | - | Outcome |
| Purity | - | >97% | - | Outcome |
| (Data adapted from reported industrial synthesis methods).[16] |
Applications in Drug Discovery and Development
The reactivity of cyclic β-keto esters makes them powerful starting points for synthesizing complex, biologically active molecules. They are key intermediates in the total synthesis of steroids, terpenoids, and alkaloids.[13][14] More recently, their structural motifs have been incorporated into novel therapeutic agents. For example, β-keto ester analogues of N-acyl-L-homoserine lactones (AHLs) are being investigated as inhibitors of bacterial quorum sensing, a cell-to-cell communication system involved in bacterial virulence and biofilm formation.[18] By disrupting this signaling pathway, such compounds offer a potential antivirulence strategy to combat bacterial infections.
Conclusion
The discovery of intramolecular cyclization reactions, spearheaded by Walter Dieckmann's seminal work, transformed the field of organic synthesis. The Dieckmann condensation, along with related developments like the Thorpe-Ziegler reaction and the Robinson annulation, provided chemists with robust and reliable tools for constructing cyclic systems. These foundational discoveries from the late 19th and early 20th centuries established the core principles of ring formation that continue to be refined and applied today. The resulting cyclic β-keto esters and related ketones remain indispensable intermediates, enabling the synthesis of countless molecules that are vital to medicine, materials science, and biology.
References
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 11. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 12. Robinson annulation - Wikipedia [en.wikipedia.org]
- 13. Robinson Annulation: Definition, Reaction Mechanism [unacademy.com]
- 14. chemistwizards.com [chemistwizards.com]
- 15. byjus.com [byjus.com]
- 16. Page loading... [guidechem.com]
- 17. chembk.com [chembk.com]
- 18. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for "Ethyl 1-methyl-4-oxocyclohexanecarboxylate"
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the synthesis of Ethyl 1-methyl-4-oxocyclohexanecarboxylate, a valuable intermediate in the synthesis of various organic molecules. The described two-step synthesis involves the preparation of the precursor, Ethyl 4-oxocyclohexanecarboxylate, via a Dieckmann condensation, followed by its selective α-methylation.
Data Presentation
The following tables summarize the key reagents and expected outcomes for the synthesis.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier Example |
| Diethyl pimelate | C₁₁H₂₀O₄ | 216.27 | 1 eq | Sigma-Aldrich |
| Sodium ethoxide | C₂H₅NaO | 68.05 | 1.1 eq | Sigma-Aldrich |
| Toluene | C₇H₈ | 92.14 | Anhydrous | Fisher Scientific |
| Hydrochloric acid | HCl | 36.46 | 1 M solution | VWR |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | EMD Millipore |
| Sodium sulfate | Na₂SO₄ | 142.04 | Anhydrous | EMD Millipore |
| Ethyl 4-oxocyclohexanecarboxylate | C₉H₁₄O₃ | 170.21 | 1 eq | TCI America |
| Sodium hydride | NaH | 24.00 | 1.1 eq (60% dispersion in oil) | Acros Organics |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | EMD Millipore |
| Methyl iodide | CH₃I | 141.94 | 1.2 eq | Alfa Aesar |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | LabChem | |
| Brine | NaCl | 58.44 | Saturated solution | LabChem |
Table 2: Expected Yields and Product Characterization
| Product | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) | Analytical Method |
| Ethyl 4-oxocyclohexanecarboxylate | C₉H₁₄O₃ | 170.21 | 75-85 | ¹H NMR, ¹³C NMR, IR |
| This compound | C₁₀H₁₆O₃ | 184.23 | 80-90 | ¹H NMR, ¹³C NMR, IR, MS |
Experimental Protocols
Part 1: Synthesis of Ethyl 4-oxocyclohexanecarboxylate via Dieckmann Condensation
This procedure details the intramolecular cyclization of diethyl pimelate to form the cyclic β-keto ester.[1][2][3]
1. Reaction Setup:
-
A 500 mL three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. The apparatus is dried in an oven and assembled hot under a nitrogen atmosphere.
-
Sodium ethoxide (1.1 eq) is suspended in anhydrous toluene (150 mL) in the flask.
2. Dieckmann Condensation:
-
Diethyl pimelate (1.0 eq) is dissolved in anhydrous toluene (50 mL) and added dropwise to the stirred suspension of sodium ethoxide over a period of 1 hour.
-
After the addition is complete, the reaction mixture is heated to reflux (approximately 110 °C) for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
The reaction mixture is cooled to room temperature, and the resulting thick paste is carefully quenched by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~2-3).
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with water (2 x 50 mL) and brine (1 x 50 mL), then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation to yield Ethyl 4-oxocyclohexanecarboxylate as a colorless to pale yellow liquid.
Part 2: Synthesis of this compound via α-Methylation
This protocol describes the methylation of the α-carbon of the β-keto ester.[4]
1. Enolate Formation:
-
A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The apparatus is flame-dried and cooled under a stream of dry nitrogen.
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq) is washed with anhydrous hexanes to remove the oil and then suspended in anhydrous tetrahydrofuran (THF) (100 mL).
-
The flask is cooled to 0 °C in an ice bath.
-
Ethyl 4-oxocyclohexanecarboxylate (1.0 eq), dissolved in anhydrous THF (20 mL), is added dropwise to the stirred suspension of sodium hydride.
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour, or until hydrogen evolution ceases.
2. Methylation:
-
The reaction mixture is cooled back to 0 °C.
-
Methyl iodide (1.2 eq) is added dropwise via syringe.
-
The reaction is stirred at room temperature overnight. Reaction progress can be monitored by TLC.
3. Work-up and Purification:
-
The reaction is carefully quenched by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL).
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with water (2 x 50 mL) and brine (1 x 50 mL), then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Mandatory Visualization
The following diagrams illustrate the logical flow of the synthesis protocol.
Caption: Overall workflow for the two-step synthesis.
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Synthesis of Ethyl 1-methyl-4-oxocyclohexanecarboxylate via Alkylation of a β-Keto Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 1-methyl-4-oxocyclohexanecarboxylate, a valuable intermediate in organic synthesis. The primary method described is the alkylation of the β-keto ester, Ethyl 4-oxocyclohexanecarboxylate. This process involves the formation of a stabilized enolate followed by a nucleophilic attack on a methylating agent. The protocols provided herein are based on established principles of enolate chemistry and offer a reproducible method for obtaining the target compound.
Introduction
β-Keto esters are versatile building blocks in organic synthesis due to the presence of multiple reactive sites. The α-protons, situated between two carbonyl groups, are acidic and can be readily removed by a suitable base to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including alkylation.[1][2]
The synthesis of this compound from Ethyl 4-oxocyclohexanecarboxylate is a classic example of the alkylation of a cyclic β-keto ester. This transformation is of significant interest as the resulting product can be a precursor for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Reaction Principle
The alkylation of Ethyl 4-oxocyclohexanecarboxylate proceeds in two key steps:
-
Enolate Formation: A base abstracts the acidic α-proton of the β-keto ester to form a resonance-stabilized enolate ion. The choice of base is crucial to ensure complete deprotonation without promoting side reactions.
-
Nucleophilic Attack (Alkylation): The enolate ion then acts as a nucleophile, attacking an electrophilic methylating agent, typically methyl iodide, in an SN2 reaction to form the desired C-methylated product.[1]
Experimental Protocols
Materials and Methods
Materials:
| Reagent/Solvent | Grade | Supplier |
| Ethyl 4-oxocyclohexanecarboxylate | ≥98% | Commercially Available |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| Methyl Iodide (CH₃I) | ≥99% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercially Available |
| Diethyl Ether (Et₂O) | Anhydrous | Commercially Available |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | ||
| Saturated Aqueous Sodium Chloride (NaCl) | ||
| Anhydrous Magnesium Sulfate (MgSO₄) |
Instrumentation:
| Instrument | Use |
| Magnetic Stirrer with Hotplate | Reaction stirring and heating |
| Schlenk Line or Argon/Nitrogen Inlet | Maintaining an inert atmosphere |
| Round-bottom flasks | Reaction vessel |
| Condenser | Refluxing |
| Separatory Funnel | Liquid-liquid extraction |
| Rotary Evaporator | Solvent removal |
| NMR Spectrometer (e.g., 400 MHz) | Structural characterization |
| FT-IR Spectrometer | Functional group analysis |
| Gas Chromatograph-Mass Spectrometer (GC-MS) | Purity and identity confirmation |
Protocol: Methylation of Ethyl 4-oxocyclohexanecarboxylate
-
Preparation of the Reaction Apparatus: A dry 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen or argon inlet is assembled. The apparatus is flame-dried under a stream of inert gas and allowed to cool to room temperature.
-
Dispensing of Sodium Hydride: Under a positive pressure of inert gas, sodium hydride (0.48 g of a 60% dispersion in mineral oil, 12.0 mmol, 1.2 equivalents) is carefully added to the reaction flask. The mineral oil is removed by washing the NaH three times with anhydrous hexane, with the hexane being carefully removed via a cannula after each wash.
-
Addition of Solvent and Substrate: Anhydrous tetrahydrofuran (THF, 40 mL) is added to the flask. The suspension is cooled to 0 °C in an ice bath. Ethyl 4-oxocyclohexanecarboxylate (1.70 g, 10.0 mmol, 1.0 equivalent) is then added dropwise via syringe.
-
Enolate Formation: The reaction mixture is stirred at 0 °C for 30 minutes, during which time hydrogen gas evolution should be observed. After 30 minutes, the mixture is allowed to warm to room temperature and stirred for an additional hour to ensure complete enolate formation.
-
Alkylation: The reaction mixture is cooled back to 0 °C. Methyl iodide (1.56 g, 0.69 mL, 11.0 mmol, 1.1 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight (approximately 12-16 hours).
-
Work-up: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with saturated aqueous sodium chloride solution (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a clear oil.
Data Presentation
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Ethyl 4-oxocyclohexanecarboxylate | C₉H₁₄O₃ | 170.21[3] | Clear colorless to yellow liquid[4] |
| This compound | C₁₀H₁₆O₃ | 184.23[5] | Colorless oil |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.15 (q, 2H), 2.50-2.20 (m, 4H), 2.10-1.80 (m, 4H), 1.25 (s, 3H), 1.20 (t, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 210.0 (C=O, ketone), 175.0 (C=O, ester), 60.5 (OCH₂), 45.0 (C-1), 38.0 (CH₂), 30.0 (CH₂), 25.0 (CH₃), 14.0 (CH₃) |
| IR (neat, cm⁻¹) | ν: ~2950 (C-H), ~1730 (C=O, ester), ~1715 (C=O, ketone) |
| Mass Spec (EI) | m/z (%): 184 (M⁺), 155, 139, 111, 83 |
Note: The spectroscopic data presented are predicted based on the structure and may vary slightly from experimentally obtained values.
Visualizations
Reaction Mechanism
Caption: General mechanism for the alkylation of Ethyl 4-oxocyclohexanecarboxylate.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
Sodium hydride is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle with extreme care in an inert atmosphere and away from any sources of ignition.
-
Methyl iodide is toxic, a suspected carcinogen, and a lachrymator. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Anhydrous solvents are flammable. Keep away from open flames and sparks.
-
Always wear appropriate personal protective equipment when handling chemicals.
Conclusion
The alkylation of Ethyl 4-oxocyclohexanecarboxylate provides an efficient route to this compound. The protocol detailed in this document, based on fundamental principles of organic chemistry, offers a reliable method for the synthesis of this valuable compound. Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe outcome. The synthesized product can be utilized in a variety of downstream applications in the fields of pharmaceutical development and complex molecule synthesis.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. Cyclohexanecarboxylic acid, 1-methyl-4-oxo-, methyl ester(37480-41-4) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. This compound | C10H16O3 | CID 21911973 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Grignard Reaction with Ethyl 1-methyl-4-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of Grignard reagents with ethyl 1-methyl-4-oxocyclohexanecarboxylate is a cornerstone of synthetic organic chemistry, providing a reliable method for the formation of carbon-carbon bonds and the synthesis of tertiary alcohols. This reaction is particularly valuable in medicinal chemistry and drug development, as the resulting 1-methyl-4-alkyl-4-hydroxycyclohexanecarboxylate scaffold is a key structural motif in various biologically active molecules. The presence of both a hydroxyl group and an ester functionality on a conformationally well-defined cyclohexane ring offers multiple points for further chemical modification, making these compounds versatile intermediates in the synthesis of complex molecular architectures.
The reaction proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl group of the ketone. The ketone is generally more reactive than the ester towards nucleophilic attack by a Grignard reagent, allowing for selective functionalization of the 4-position. The stereochemical outcome of the addition is influenced by the steric hindrance of the cyclohexane ring, often resulting in a mixture of diastereomers.
Reaction Mechanism and Stereochemistry
The Grignard reagent (R-MgX) acts as a potent nucleophile, with the carbanionic 'R' group attacking the electrophilic carbonyl carbon of the ketone in this compound. This initial nucleophilic addition leads to the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.
The stereochemistry of the nucleophilic attack on the 4-keto position is a critical consideration. The attack of the Grignard reagent can occur from either the axial or equatorial face of the cyclohexane ring, leading to the formation of two diastereomeric products. The ratio of these diastereomers is influenced by steric and electronic factors. Generally, for unhindered ketones, equatorial attack is favored to avoid steric interactions with the axial hydrogens. However, the presence of substituents on the ring can alter this preference. Without specific stereochemical control, the reaction typically yields a racemic mixture of products.[1]
Applications in Drug Development
The 1,4-disubstituted cyclohexanol core structure synthesized through this reaction is a valuable pharmacophore in drug discovery. These scaffolds can be utilized as rigid analogues of more flexible molecules, helping to probe binding interactions with biological targets.
Key application areas include:
-
Analgesics: The synthesis of tramadol and its analogues often involves the addition of an organometallic reagent to a substituted cyclohexanone, highlighting the importance of this reaction in creating molecules with analgesic properties.[2][3][4]
-
GABA Analogues: The cyclohexane ring can serve as a scaffold for the synthesis of conformationally restricted analogues of γ-aminobutyric acid (GABA), an important inhibitory neurotransmitter.[2][4][5] These analogues are investigated for their potential in treating neurological disorders such as epilepsy and neuropathic pain.
-
Anticancer Agents: The 4-hydroxy-4-alkyl-cyclohexenone core, accessible from the products of this reaction, has been identified in natural products displaying cytotoxicity toward cancer cell lines.[6]
-
GPR119 Agonists: 1,4-disubstituted cyclohexene derivatives, which can be synthesized from the products of the Grignard reaction, have been explored as selective GPR119 agonists for the treatment of type 2 diabetes.
Data Presentation
The following tables summarize typical reaction parameters and expected analytical data for the reaction of this compound with various Grignard reagents. Please note that specific yields can vary based on reaction conditions and scale.
Table 1: Reaction of this compound with Grignard Reagents
| Grignard Reagent (R-MgX) | R-Group | Product | Expected Yield (%) |
| Methylmagnesium Bromide | Methyl | Ethyl 4-hydroxy-1,4-dimethylcyclohexanecarboxylate | 75-85 |
| Ethylmagnesium Bromide | Ethyl | Ethyl 4-ethyl-4-hydroxy-1-methylcyclohexanecarboxylate | 70-80 |
| Phenylmagnesium Bromide | Phenyl | Ethyl 4-hydroxy-1-methyl-4-phenylcyclohexanecarboxylate | 65-75 |
| Isopropylmagnesium Chloride | Isopropyl | Ethyl 4-hydroxy-4-isopropyl-1-methylcyclohexanecarboxylate | 60-70 |
Table 2: Expected Spectroscopic Data for Products
| Product | Expected ¹H NMR Chemical Shifts (ppm) | Expected ¹³C NMR Chemical Shifts (ppm) |
| Ethyl 4-hydroxy-1,4-dimethylcyclohexanecarboxylate | 4.1 (q, 2H), 3.5-3.7 (m, 1H), 1.4-1.8 (m, 8H), 1.2 (t, 3H), 1.1 (s, 3H), 1.0 (s, 3H) | 176-178, 70-72, 60-62, 40-42, 34-36, 28-30, 24-26, 14-16 |
| Ethyl 4-ethyl-4-hydroxy-1-methylcyclohexanecarboxylate | 4.1 (q, 2H), 3.5-3.7 (m, 1H), 1.4-1.8 (m, 10H), 1.2 (t, 3H), 1.1 (s, 3H), 0.9 (t, 3H) | 176-178, 72-74, 60-62, 40-42, 34-36, 32-34, 28-30, 14-16, 8-10 |
| Ethyl 4-hydroxy-1-methyl-4-phenylcyclohexanecarboxylate | 7.2-7.5 (m, 5H), 4.1 (q, 2H), 3.6-3.8 (m, 1H), 1.5-2.0 (m, 8H), 1.2 (t, 3H), 1.1 (s, 3H) | 176-178, 145-147, 128-129, 126-127, 125-126, 72-74, 60-62, 40-42, 35-37, 28-30, 14-16 |
Experimental Protocols
General Considerations:
-
All glassware must be thoroughly dried in an oven (e.g., at 120 °C overnight) and assembled while hot under a stream of dry nitrogen or argon to exclude moisture.
-
Anhydrous solvents are critical for the success of the Grignard reaction. Diethyl ether or tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Grignard reagents are sensitive to air and moisture and should be handled under an inert atmosphere.
Protocol: Synthesis of Ethyl 4-hydroxy-1,4-dimethylcyclohexanecarboxylate
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Bromomethane (or methyl iodide)
-
Anhydrous diethyl ether
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M)
Procedure:
-
Preparation of the Grignard Reagent (Methylmagnesium Bromide):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask.
-
Under a nitrogen atmosphere, add a small portion of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, add a solution of bromomethane (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small amount of the bromomethane solution to the magnesium turnings. The reaction is initiated when the iodine color disappears and bubbling is observed. Gentle warming may be required.
-
Once the reaction has started, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the solution of the keto-ester dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add 1 M hydrochloric acid to dissolve any remaining magnesium salts.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure ethyl 4-hydroxy-1,4-dimethylcyclohexanecarboxylate.
-
Visualizations
Caption: General mechanism of the Grignard reaction.
Caption: Experimental workflow for the Grignard reaction.
Caption: Role in drug development.
References
- 1. reddit.com [reddit.com]
- 2. Synthesis and activity of 5-(aminomethylene)-1,3-cyclohexanediones: enolic analogues of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Versatile 1-Methyl-4-oxocyclohexane Carboxylate Scaffold in Medicinal Chemistry
Introduction
"Ethyl 1-methyl-4-oxocyclohexanecarboxylate" and its corresponding methyl ester and carboxylic acid are versatile scaffolds in medicinal chemistry. While direct applications of the ethyl ester are not extensively documented in publicly available literature, the core "1-methyl-4-oxocyclohexane" moiety serves as a valuable building block in the synthesis of various biologically active compounds. This document provides an overview of the applications of this scaffold, with a focus on its use in the development of dual H1/5-HT2A antagonists for the treatment of sleep disorders. Due to the limited specific data on the ethyl ester, this report will focus on the applications of the closely related and more extensively documented "Methyl 4-oxocyclohexanecarboxylate."
Application: Synthesis of Dual H1/5-HT2A Antagonists
The primary documented application of the 4-oxocyclohexanecarboxylate scaffold in medicinal chemistry is in the synthesis of imidazobenzazepine derivatives. These compounds have been identified as potent dual antagonists of the histamine H1 and serotonin 5-HT2A receptors, making them promising candidates for the treatment of sleep disorders.[1][2]
Signaling Pathway and Mechanism of Action
Dual antagonism of the H1 and 5-HT2A receptors is a recognized strategy for promoting sleep. Blockade of the H1 receptor is known to induce sedation, while antagonism of the 5-HT2A receptor can improve sleep quality and duration. The imidazobenzazepine derivatives synthesized from the 1-methyl-4-oxocyclohexane scaffold target these two key receptors in the central nervous system.
Caption: Mechanism of action for imidazobenzazepine derivatives.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-oxocyclohexanecarboxylate
This protocol describes the synthesis of the key intermediate, Methyl 4-oxocyclohexanecarboxylate, from its corresponding 4-hydroxy precursor.[3]
Materials:
-
Methyl 4-hydroxycyclohexanecarboxylate
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve Methyl 4-hydroxycyclohexanecarboxylate (1 equivalent) in dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and decant the solvent.
-
Remove the solvents under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a mixture of 25% ethyl acetate in hexane as the eluent.
-
The product, Methyl 4-ketocyclohexanecarboxylate, is obtained as a colorless oil.[3]
Caption: Synthesis workflow for Methyl 4-oxocyclohexanecarboxylate.
Protocol 2: General Scheme for the Synthesis of Imidazobenzazepine Derivatives
The following is a generalized synthetic scheme for the preparation of imidazobenzazepine derivatives starting from Methyl 4-oxocyclohexanecarboxylate. This represents a multi-step synthesis that would be detailed in specific patents and publications.
Caption: General synthetic pathway to imidazobenzazepine derivatives.
Quantitative Data
While specific yields for the synthesis starting from "this compound" are not available, the following table presents biological activity data for representative imidazobenzazepine derivatives that are dual H1/5-HT2A antagonists.[4]
| Compound | H1 Receptor Binding Ki (nM) | 5-HT2A Receptor Binding Ki (nM) |
| 5a | 1.2 | 3.4 |
| 9 | 0.8 | 1.1 |
| 19 | 1.5 | 0.9 |
| 20 | 1.1 | 1.8 |
| 21 | 0.9 | 2.5 |
Note: The compound numbers are as referenced in the source literature.[4]
Conclusion
The "1-methyl-4-oxocyclohexane carboxylate" scaffold is a valuable starting point for the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its application in the development of dual H1/5-HT2A antagonists for sleep disorders highlights its importance in medicinal chemistry. Further exploration of this scaffold could lead to the discovery of novel therapeutics for a range of central nervous system disorders. The provided protocols offer a foundational understanding of the synthetic routes to access these important molecules. Researchers are encouraged to consult the cited literature for more detailed experimental procedures and characterization data.
References
Application Notes and Protocols: Ethyl 1-Methyl-4-oxocyclohexanecarboxylate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 1-methyl-4-oxocyclohexanecarboxylate as a versatile starting material for the synthesis of a variety of heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies for related cyclic ketones and β-ketoesters. While direct literature examples for this specific substrate are limited, these notes offer robust starting points for laboratory investigation.
Synthesis of Tetrahydrobenzo[b]thiophene Derivatives
The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes. The reaction typically involves a ketone, an active methylene nitrile, elemental sulfur, and a basic catalyst. This compound serves as an excellent ketone precursor for this transformation, leading to the formation of valuable tetrahydrobenzo[b]thiophene derivatives.
Reaction Scheme:
The reaction of this compound with a cyanoacetate and elemental sulfur in the presence of a base, such as morpholine or diethylamine, is expected to yield the corresponding 2-amino-3-carboxy-tetrahydrobenzo[b]thiophene derivative.
Application Notes and Protocols for the Stereoselective Synthesis of 1,4-Disubstituted Cyclohexanones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of 1,4-disubstituted cyclohexanones is of significant interest in organic chemistry and drug development, as the cyclohexanone core is a prevalent motif in numerous natural products and pharmaceuticals.[1][2] The precise control of stereochemistry in these structures is crucial for their biological activity. This document provides detailed application notes and protocols for key stereoselective methods, including organocatalytic Michael additions and rhodium-catalyzed asymmetric hydrogenations.
Organocatalytic Diastereoselective Synthesis via Cascade Michael Addition
The cascade Michael addition reaction is a powerful strategy for the construction of highly functionalized cyclohexanone rings in a single step. This approach often demonstrates high diastereoselectivity, providing a direct route to complex molecular architectures from simple starting materials.
Logical Workflow for Cascade Michael Addition
Caption: General workflow for the base-catalyzed cascade Michael addition.
Reaction Mechanism: A Plausible Pathway
The reaction is proposed to proceed through an initial intermolecular Michael addition of the enolate of curcumin to the arylidenemalonate. This is followed by a diastereoselective intramolecular 6-endo-trig Michael addition to form the cyclohexanone ring.[2]
Caption: Simplified mechanism of the cascade double Michael reaction.
Experimental Protocol: Synthesis of Functionalized Cyclohexanones
This protocol is adapted from the work of Sahu et al. for the synthesis of highly functionalized cyclohexanones via a cascade inter–intramolecular double Michael strategy.[1][2]
Materials:
-
Curcumin or its analogue (1.0 equiv)
-
Arylidenemalonate (1.0 equiv)
-
Potassium hydroxide (KOH), 10% aqueous solution
-
Tetrabutylammonium bromide (TBAB) (0.1 equiv)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a solution of curcumin (1.0 equiv) and arylidenemalonate (1.0 equiv) in dichloromethane, add TBAB (0.1 equiv).
-
To this mixture, add 10% aqueous KOH solution with vigorous stirring at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired highly functionalized cyclohexanone.
Data Presentation: Diastereoselective Synthesis of Cyclohexanones
The following table summarizes the results for the synthesis of various 1,4-disubstituted cyclohexanones using the cascade Michael addition strategy. The reactions generally proceed with excellent yields and complete diastereoselectivity.[1]
| Entry | Curcumin Analogue (1) | Arylidenemalonate (2) | Product | Yield (%) | Diastereomeric Ratio |
| 1 | Curcumin (1a) | Diethyl 2-benzylidenemalonate (2a) | 3a | 92 | >99:1 |
| 2 | Curcumin (1a) | Diethyl 2-(4-methylbenzylidene)malonate (2b) | 3b | 85 | >99:1 |
| 3 | Curcumin (1a) | Diethyl 2-(4-methoxybenzylidene)malonate (2c) | 3c | 88 | >99:1 |
| 4 | Curcumin (1a) | Diethyl 2-(4-chlorobenzylidene)malonate (2d) | 3d | 90 | >99:1 |
| 5 | Bisdemethoxycurcumin (1b) | Diethyl 2-benzylidenemalonate (2a) | 3e | 82 | >99:1 |
Rhodium-Catalyzed Asymmetric Hydrogenation for Enantioselective Synthesis
Asymmetric hydrogenation is a highly efficient method for the synthesis of chiral molecules. The use of chiral rhodium complexes allows for the enantioselective reduction of prochiral olefins, such as 2,6-dibenzylidene cyclohexanones, to yield chiral 1,4-disubstituted cyclohexanones with high enantiomeric excess.
Experimental Workflow: Asymmetric Hydrogenation
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
Experimental Protocol: Desymmetrizing Enantioselective Hydrogenation
This protocol is based on the desymmetrizing enantioselective hydrogenation of 2,6-dibenzylidene cyclohexanones developed by Guo, Xie, and coworkers.[3]
Materials:
-
2,6-Dibenzylidene cyclohexanone derivative (0.1 mmol)
-
[Rh(COD)2]BF4 (1 mol %)
-
f-spiroPhos ligand (1.1 mol %)
-
Dichloromethane (DCM), anhydrous (2 mL)
-
Hydrogen gas (H2)
Procedure:
-
In a glovebox, add the Rh precursor and the chiral ligand to a flame-dried Schlenk tube.
-
Add anhydrous DCM and stir the mixture for 30 minutes to generate the catalyst.
-
Add the 2,6-dibenzylidene cyclohexanone substrate to the catalyst solution.
-
Pressurize the vessel with hydrogen gas (50 atm) and stir the reaction at the desired temperature for the specified time.
-
After the reaction, carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the chiral dibenzyl cyclohexanone.
Data Presentation: Rh-Catalyzed Asymmetric Hydrogenation
The following table presents the results for the asymmetric hydrogenation of various 2,6-dibenzylidene cyclohexanones, demonstrating high yields, diastereoselectivities, and enantioselectivities.[3]
| Entry | Substrate (Ar group) | Temp (°C) | Time (h) | Yield (%) | dr (trans:cis) | ee (%) |
| 1 | Phenyl | 35 | 12 | 99 | >20:1 | 98 |
| 2 | 4-Methylphenyl | 35 | 12 | 99 | >20:1 | 99 |
| 3 | 4-Methoxyphenyl | 35 | 12 | 99 | >20:1 | 99 |
| 4 | 4-Fluorophenyl | 35 | 12 | 99 | >20:1 | 99 |
| 5 | 2-Naphthyl | 50 | 24 | 95 | >20:1 | 99 |
Conclusion
The methodologies presented provide robust and highly stereoselective routes to 1,4-disubstituted cyclohexanones. The organocatalytic cascade Michael addition offers excellent diastereocontrol for the synthesis of complex polyfunctionalized cyclohexanones. The rhodium-catalyzed asymmetric hydrogenation provides a powerful tool for the enantioselective synthesis of chiral 1,4-disubstituted cyclohexanones. These protocols and the accompanying data serve as a valuable resource for researchers in synthetic chemistry and drug discovery.
References
- 1. BJOC - Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates [beilstein-journals.org]
- 2. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Access to chiral 3-benzylchromanones and 2,6-disubstituted cyclohexanones via Rh-catalyzed chemo- and enantioselective hydrogenation of arylidene chromanones/cyclohexanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note and Protocol for the Purification of Ethyl 1-methyl-4-oxocyclohexanecarboxylate by Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of Ethyl 1-methyl-4-oxocyclohexanecarboxylate, a cyclic β-keto ester intermediate, using silica gel column chromatography. The purity of this compound is critical for its effective use in subsequent synthetic steps in pharmaceutical and chemical research. This document outlines the necessary materials, a step-by-step experimental protocol, and expected outcomes, tailored for researchers, scientists, and professionals in drug development.
Introduction
This compound is a valuable building block in organic synthesis. As with many synthetic intermediates, achieving high purity is essential to ensure the desired outcome of subsequent reactions and the biological integrity of final products.[1] Column chromatography is a widely used and effective technique for the purification of moderately polar organic compounds like β-keto esters.[1][2] This protocol details a robust method for purifying the title compound from a crude reaction mixture, using a standard silica gel stationary phase and an ethyl acetate/hexanes mobile phase.
Data Presentation
The following table summarizes the key parameters and expected results for the purification of this compound. These values are based on established practices for similar compounds and serve as a guideline.[1][3]
| Parameter | Value | Method of Determination / Notes |
| Compound Properties | ||
| Molecular Formula | C₁₀H₁₆O₃ | - |
| Molecular Weight | 184.23 g/mol [4] | Mass Spectrometry |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Chromatography Parameters | ||
| Stationary Phase | Silica Gel (230-400 mesh) | Standard grade silica is suitable.[1] |
| Mobile Phase (Eluent) | 10-20% Ethyl Acetate in Hexanes (v/v) | Optimized based on TLC analysis. |
| TLC Rf Value | ~0.3 - 0.4 | In 20% Ethyl Acetate in Hexanes. |
| Expected Outcome | ||
| Post-Purification Purity | >95% | Gas Chromatography-Mass Spectrometry (GC-MS) or qNMR |
| Recovery Yield | 85-95% | Gravimetric analysis; dependent on loading and fraction collection. |
Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to scale will require proportional changes in materials.
Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Ethyl Acetate (ACS grade)
-
Hexanes (ACS grade)
-
Dichloromethane (for sample loading)
-
TLC plates (silica gel 60 F254)
-
Glass chromatography column (2-3 cm diameter)
-
Cotton or glass wool
-
Sand (acid-washed)
-
Developing chamber for TLC
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
Step 1: Thin-Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is crucial to determine the optimal eluent composition.
-
Prepare Developing Solutions : Create a series of solutions with varying ratios of ethyl acetate in hexanes (e.g., 10%, 15%, 20%, 25%).
-
Spot the Plate : Dissolve a small amount of the crude material in a few drops of dichloromethane. Using a capillary tube, spot the solution onto a TLC plate.
-
Develop the Plate : Place the spotted TLC plate in a developing chamber containing one of the prepared solvent systems.
-
Visualize : After the solvent front has nearly reached the top of the plate, remove it and visualize the separated components under a UV lamp. The ideal solvent system will provide a retention factor (Rf) of approximately 0.3-0.4 for the target compound, with good separation from impurities.[1]
Step 2: Column Preparation
-
Column Setup : Place a small plug of cotton or glass wool at the bottom of the chromatography column. Add a thin layer of sand on top.
-
Slurry Packing : In a beaker, prepare a slurry of silica gel with the chosen mobile phase (e.g., 15% Ethyl Acetate in Hexanes). A general rule is to use 40-50 g of silica gel per 1 g of crude product.[1]
-
Pack the Column : Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure an even packing and to dislodge any air bubbles.
-
Equilibrate : Open the stopcock and allow the solvent to drain until it is just above the level of the sand. Do not let the silica bed run dry.
Step 3: Sample Loading
-
Dissolve Crude Product : Dissolve the crude this compound (e.g., 1 g) in a minimal amount of dichloromethane.
-
Adsorb onto Silica (Dry Loading - Recommended) : Add a small amount of silica gel (2-3 g) to the dissolved sample and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Load the Column : Carefully add the silica-adsorbed sample to the top of the column bed. Add a thin protective layer of sand on top of the sample.
-
Wet Loading (Alternative) : Carefully apply the concentrated sample solution directly to the top of the silica bed using a pipette. Allow it to absorb fully into the sand layer. Rinse the flask with a small amount of mobile phase and add it to the column to ensure a complete transfer.
Step 4: Elution and Fraction Collection
-
Begin Elution : Carefully fill the column with the mobile phase.
-
Apply Pressure : Apply gentle air pressure to the top of the column to initiate a steady flow of the eluent through the column.
-
Collect Fractions : Begin collecting the eluent in appropriately sized test tubes or flasks.
-
Monitor Elution : Regularly monitor the collected fractions using TLC to track the elution of the desired compound.
-
Combine Fractions : Once the desired compound has fully eluted, combine the pure fractions.
Step 5: Product Isolation
-
Solvent Removal : Concentrate the combined pure fractions using a rotary evaporator to remove the eluent.
-
Final Drying : Place the resulting oil under high vacuum to remove any residual solvent.
-
Characterization : Determine the yield and assess the purity of the final product using techniques such as GC-MS or NMR spectroscopy.
Experimental Workflow Diagram
Caption: Workflow for the column chromatography purification.
Troubleshooting
-
Poor Separation: If TLC analysis shows poor separation, adjust the polarity of the mobile phase. A less polar solvent system (lower percentage of ethyl acetate) will increase retention on the silica gel, potentially improving separation.
-
Compound Won't Elute: If the compound remains at the top of the column, increase the polarity of the mobile phase by gradually increasing the percentage of ethyl acetate.
-
Product Tailing on TLC/Column: This can be due to overloading the column or acidic impurities. A basic wash of the crude product before chromatography may be beneficial.[5]
Conclusion
The protocol described provides an effective and reproducible method for the purification of this compound using standard laboratory equipment. Adherence to this protocol should yield a product of high purity, suitable for demanding applications in research and development.
References
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 1-methyl-4-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of Ethyl 1-methyl-4-oxocyclohexanecarboxylate, a key intermediate in the pharmaceutical industry. The synthesis involves the α-methylation of the readily available starting material, Ethyl 4-oxocyclohexanecarboxylate. This process is achieved through enolate formation using a strong base, followed by quenching with a methylating agent. This application note outlines a robust and scalable procedure suitable for industrial production, focusing on reaction conditions, work-up, purification, and quantitative analysis.
Introduction
This compound is a valuable building block in the synthesis of a variety of biologically active molecules and pharmaceutical ingredients. Its structure, featuring a methylated quaternary center adjacent to an ester and a ketone, provides a versatile scaffold for further chemical modifications. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development and manufacturing sectors. The protocol detailed herein describes a reliable method for the large-scale production of this compound.
Overall Reaction Scheme
Caption: Synthetic route for this compound.
Data Presentation
Table 1: Reagent and Solvent Specifications
| Reagent/Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Grade | Supplier Example | Notes |
| Ethyl 4-oxocyclohexanecarboxylate | C₉H₁₄O₃ | 170.21 | ≥98% | Sigma-Aldrich | Starting material |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | Industrial | Alfa Aesar | Strong base for enolate formation |
| Methyl Iodide | CH₃I | 141.94 | ≥99% | Acros Organics | Methylating agent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Fisher Scientific | Reaction solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | VWR Chemicals | Extraction solvent |
| Saturated Ammonium Chloride Solution | NH₄Cl(aq) | 53.49 (solute) | ACS Reagent | J.T. Baker | Quenching agent |
| Brine (Saturated NaCl Solution) | NaCl(aq) | 58.44 (solute) | ACS Reagent | LabChem | Washing agent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥99.5% | EMD Millipore | Drying agent |
Table 2: Process Parameters and Expected Outcomes for a 1 kg Scale Reaction
| Parameter | Value | Notes |
| Starting Material (Ethyl 4-oxocyclohexanecarboxylate) | 1.0 kg (5.87 mol) | --- |
| Sodium Hydride (60% dispersion) | 282 g (7.05 mol) | 1.2 equivalents |
| Methyl Iodide | 920 g (6.48 mol) | 1.1 equivalents |
| Anhydrous THF | 10 L | 10 mL per gram of starting material |
| Reaction Temperature | 0 °C to room temperature | Controlled addition of reagents |
| Reaction Time | 4-6 hours | Monitored by TLC or GC |
| Expected Yield | 85-95% | Based on isolated product |
| Product Purity (by GC) | >97% | After vacuum distillation |
Experimental Protocols
Large-Scale Synthesis of this compound
1. Equipment Setup:
-
A 20 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet/outlet.
-
An ice-water bath for temperature control.
-
Standard laboratory glassware for work-up and purification.
-
A vacuum distillation apparatus.
2. Reaction Procedure:
-
Preparation: Under a nitrogen atmosphere, charge the 20 L reactor with a 60% dispersion of sodium hydride (282 g, 7.05 mol) in mineral oil.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) (5 L) to the reactor.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Starting Material: Dissolve Ethyl 4-oxocyclohexanecarboxylate (1.0 kg, 5.87 mol) in anhydrous THF (5 L). Add this solution dropwise to the sodium hydride suspension via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.
-
Enolate Formation: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. The formation of the sodium enolate will result in the evolution of hydrogen gas.
-
Methylation: Add methyl iodide (920 g, 6.48 mol) dropwise to the reaction mixture at 0 °C over 1 hour.
-
Reaction Completion: After the addition of methyl iodide, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
3. Work-up and Purification:
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (5 L) while cooling the reactor in an ice-water bath.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 2 L).
-
Washing: Combine the organic layers and wash with brine (2 x 2 L).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Visualizations
Experimental Workflow
Caption: Workflow for the large-scale synthesis of the target compound.
Logical Relationship of Reagents and Intermediates
Caption: Key species in the α-methylation reaction.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle in an inert atmosphere (e.g., nitrogen or argon) and away from moisture.
-
Methyl iodide is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The reaction is exothermic, especially during the addition of the starting material to the sodium hydride suspension and the quenching step. Maintain strict temperature control.
-
Anhydrous solvents are required to prevent the decomposition of the strong base and the enolate intermediate. Ensure all glassware and solvents are properly dried before use.
Conclusion
The protocol described in this application note provides a detailed and scalable method for the synthesis of this compound. By following the outlined procedures for reaction setup, execution, and purification, researchers and production chemists can reliably produce this important pharmaceutical intermediate in high yield and purity on a large scale. The use of readily available starting materials and well-established chemical transformations makes this process economically viable for industrial applications.
Application Notes and Protocols for Ethyl 1-methyl-4-oxocyclohexanecarboxylate: Synthesis and Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential reactions of Ethyl 1-methyl-4-oxocyclohexanecarboxylate, a versatile building block in organic synthesis. The document includes established reaction conditions, catalytic protocols, and detailed experimental procedures.
Introduction
This compound is a cyclic β-keto ester, a class of compounds that are valuable intermediates in the synthesis of a wide range of complex molecules, including natural products and pharmaceuticals. The presence of a ketone, an ester, and a quaternary center makes it a highly functionalized scaffold for further chemical transformations. Its synthesis is typically achieved through a two-step process: a Dieckmann condensation to construct the cyclohexanone ring, followed by an alkylation to introduce the methyl group at the α-position to the ester.
Synthesis of this compound
The primary synthetic route involves the intramolecular cyclization of a 1,7-diester, diethyl pimelate, via the Dieckmann condensation, followed by methylation of the resulting β-keto ester.
Step 1: Dieckmann Condensation of Diethyl Pimelate
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1] For the synthesis of a six-membered ring, diethyl pimelate is the appropriate starting material. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide.
Reaction Scheme:
Catalysts and Reaction Conditions:
| Parameter | Value | Reference |
| Starting Material | Diethyl pimelate | |
| Base | Sodium ethoxide (NaOEt) | [1] |
| Solvent | Toluene | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 2 hours | [1] |
| Work-up | Acidic work-up (e.g., dilute HCl) | [1] |
| Typical Yield | ~75% | [1] |
Detailed Experimental Protocol:
-
A solution of sodium ethoxide is prepared by cautiously adding sodium metal (1.0 eq.) to anhydrous ethanol under an inert atmosphere. The ethanol is then removed under reduced pressure.
-
Anhydrous toluene is added to the sodium ethoxide.
-
Diethyl pimelate (1.0 eq.) is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is heated to reflux for 2 hours.
-
After cooling to room temperature, the mixture is carefully poured into a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude Ethyl 2-oxocyclohexanecarboxylate.
-
The crude product can be purified by vacuum distillation.
Step 2: Methylation of Ethyl 2-oxocyclohexanecarboxylate
The resulting β-keto ester is then alkylated at the α-carbon using a methylating agent, such as methyl iodide, in the presence of a base.
Reaction Scheme:
Catalysts and Reaction Conditions:
| Parameter | Value |
| Starting Material | Ethyl 2-oxocyclohexanecarboxylate |
| Base | Sodium ethoxide (NaOEt) |
| Alkylating Agent | Methyl iodide (CH₃I) |
| Solvent | Anhydrous Ethanol (EtOH) |
| Temperature | Room temperature to reflux |
| Reaction Time | 2-6 hours |
| Work-up | Quenching with water, extraction |
| Typical Yield | High |
Detailed Experimental Protocol:
-
To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, add Ethyl 2-oxocyclohexanecarboxylate (1.0 eq.) dropwise at room temperature under an inert atmosphere.
-
Stir the mixture for 30-60 minutes to ensure complete enolate formation.
-
Add methyl iodide (1.2 eq.) dropwise to the reaction mixture.
-
The mixture is then stirred at room temperature or gently refluxed for 2-6 hours, monitoring the reaction progress by TLC.
-
After completion, the ethanol is removed under reduced pressure.
-
The residue is partitioned between water and diethyl ether.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
Reactions of this compound
The presence of multiple functional groups allows for a variety of subsequent chemical transformations.
-
Decarboxylation: The β-keto ester can be hydrolyzed and decarboxylated to yield 2-methylcyclohexanone. This is a common strategy for the synthesis of α-substituted cyclic ketones.
-
Reduction of the Ketone: The ketone functionality can be selectively reduced to a hydroxyl group using various reducing agents, such as sodium borohydride, to yield ethyl 1-methyl-4-hydroxycyclohexanecarboxylate.
-
Reactions at the Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide.
-
Further Alkylation/Acylation: While the α-position to the ester is already methylated, reactions at the α-position to the ketone (C5) are possible under specific conditions.
Visualizing the Synthetic Pathway
The following diagrams illustrate the key reaction steps and workflows.
Caption: Synthetic workflow for this compound.
Caption: Mechanism of the Dieckmann Condensation.
Conclusion
The synthesis of this compound via a Dieckmann condensation followed by methylation is a robust and well-established method for creating this versatile synthetic intermediate. The resulting molecule provides a valuable platform for the development of more complex chemical entities with potential applications in medicinal chemistry and materials science. The protocols and data presented herein offer a comprehensive guide for researchers in these fields.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-methyl-4-oxocyclohexanecarboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 1-methyl-4-oxocyclohexanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for the synthesis of this compound is the alkylation of the precursor, Ethyl 4-oxocyclohexanecarboxylate. This reaction involves the deprotonation of the α-carbon to the ester by a suitable base to form an enolate, which then acts as a nucleophile to attack a methylating agent.
Q2: What are the critical parameters to control during the synthesis to ensure a high yield?
To achieve a high yield, it is crucial to carefully control the following parameters:
-
Choice of Base: A strong, non-nucleophilic base is preferred to ensure complete deprotonation without competing side reactions.
-
Reaction Temperature: Low temperatures are often necessary to control the reaction's selectivity and prevent side reactions.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the base and the enolate intermediate. All glassware should be thoroughly dried, and anhydrous solvents must be used.
-
Stoichiometry: Precise control over the molar equivalents of the starting material, base, and alkylating agent is essential to prevent side reactions like di-alkylation.
Q3: What are the common impurities or side products I might encounter?
Common impurities and side products can include:
-
Unreacted starting material (Ethyl 4-oxocyclohexanecarboxylate).
-
Di-methylated product.
-
Byproducts from the decomposition of the base or alkylating agent.
-
Products resulting from the base attacking the ester group (saponification), although this is less common with non-nucleophilic bases.
Q4: How can I effectively purify the final product?
A standard purification protocol involves a multi-step process:
-
Quenching: The reaction is carefully quenched with an aqueous solution, often a saturated ammonium chloride solution.
-
Liquid-Liquid Extraction: The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: The organic layer is washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash to aid in the separation of the organic and aqueous layers.[1]
-
Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[1]
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product is then purified by either vacuum distillation or column chromatography on silica gel.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or insufficient base. | Use a fresh, properly stored, and accurately measured amount of a strong base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH). Ensure the base is not quenched by moisture. |
| Presence of moisture in the reaction. | Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low reaction temperature leading to poor kinetics. | While low temperatures are generally preferred, ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Formation of a Significant Amount of Di-methylated Product | Excess of alkylating agent or base. | Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent. Ensure accurate measurement of the base to form the mono-enolate. |
| Reaction temperature is too high. | Maintain a low temperature during the addition of the base and the alkylating agent to favor mono-alkylation. | |
| Presence of Unreacted Starting Material | Incomplete deprotonation. | Ensure a sufficient amount of a strong base is used to completely form the enolate. |
| Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period or slightly increase the temperature after the addition of the alkylating agent, while monitoring for side product formation. | |
| Product is Contaminated with Acidic Impurities | Incomplete neutralization during workup. | Ensure thorough washing of the organic layer with a saturated sodium bicarbonate solution until the aqueous layer is basic.[1] |
| Difficulty in Isolating the Product | Emulsion formation during extraction. | Add brine to the separatory funnel to help break the emulsion. |
| Product is volatile. | Be cautious during solvent removal on the rotary evaporator; use a lower temperature and pressure. |
Experimental Protocols
Representative Protocol for the Methylation of Ethyl 4-oxocyclohexanecarboxylate
This is a general protocol and may require optimization.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve Ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 eq) in THF to the reaction mixture while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Alkylation: Add methyl iodide (1.1 eq) dropwise to the solution. Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Proceed with the liquid-liquid extraction and purification as described in the FAQ section.
Visual Guides
Reaction Pathway for the Synthesis of this compound
Caption: Synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Purification Logical Flow
Caption: Logical flow for product purification.
References
Technical Support Center: Synthesis of Ethyl 1-methyl-4-oxocyclohexanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-methyl-4-oxocyclohexanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common and direct route is the α-alkylation of Ethyl 4-oxocyclohexanecarboxylate. This involves the formation of an enolate from the starting β-keto ester, followed by a nucleophilic substitution reaction (SN2) with a methylating agent, typically methyl iodide.
Q2: What are the most common byproducts in this synthesis?
Common byproducts arise from competing reactions during the alkylation step. These include:
-
Unreacted Starting Material: Incomplete reaction can leave a significant amount of Ethyl 4-oxocyclohexanecarboxylate in the product mixture.
-
O-Alkylated Product: The enolate intermediate has two nucleophilic sites (carbon and oxygen). While C-alkylation is desired, reaction at the oxygen atom leads to the formation of an enol ether byproduct.
-
Dialkylated Product: The mono-methylated product still possesses an acidic proton and can be deprotonated and alkylated a second time, leading to the formation of Ethyl 1,1-dimethyl-4-oxocyclohexanecarboxylate.
-
Products from Base-Induced Side Reactions: The choice of base is critical. Using a nucleophilic base like an alkoxide can lead to side reactions with the methylating agent.
Q3: How can I minimize the formation of byproducts?
To favor the desired C-alkylation and minimize byproduct formation, consider the following:
-
Choice of Base: Use a strong, non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) to ensure complete and rapid conversion of the starting material to the enolate.[1]
-
Reaction Temperature: Maintain a low temperature during enolate formation and alkylation to control the reaction kinetics and minimize side reactions.
-
Stoichiometry: Use a slight excess of the base to ensure complete deprotonation of the starting material. Carefully control the stoichiometry of the methylating agent to reduce the chance of dialkylation.
-
Solvent: Aprotic solvents like tetrahydrofuran (THF) are typically used for enolate alkylations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | - Incomplete enolate formation.- Competing O-alkylation.- Insufficiently reactive alkylating agent. | - Use a stronger, non-nucleophilic base (e.g., LDA).- Ensure anhydrous reaction conditions.- Use a more reactive methylating agent (e.g., methyl iodide over methyl bromide).[2] |
| Significant Amount of Unreacted Starting Material | - Incomplete deprotonation.- Insufficient reaction time or temperature. | - Increase the equivalents of base.- Allow for a longer reaction time or a slight increase in temperature after the addition of the alkylating agent. |
| Presence of a Dialkylated Byproduct | - Excess methylating agent.- The mono-alkylated product is deprotonated and reacts further. | - Use only a slight excess (or stoichiometric amount) of the methylating agent.- Slowly add the methylating agent to the enolate solution at a low temperature. |
| Formation of O-Alkylated Byproduct | - Reaction conditions favoring thermodynamic control.- Use of a less-coordinating counter-ion. | - Use a strong, bulky base at low temperatures to favor kinetic control (C-alkylation).- The choice of solvent can also influence the C/O alkylation ratio. |
| Complex Mixture of Products | - Non-selective reaction conditions.- Presence of moisture or other reactive impurities. | - Ensure all reagents and solvents are pure and anhydrous.- Optimize reaction parameters (base, solvent, temperature, addition rate) based on small-scale test reactions. |
Data Presentation
The following table summarizes expected yields and byproduct distribution under different reaction conditions. Note that these are representative values and actual results may vary.
| Base | Methylating Agent | Temperature | Typical Yield of Main Product | Common Byproducts and Approx. % |
| Sodium Ethoxide | Methyl Iodide | Reflux | 40-60% | Unreacted Starting Material (10-20%), Dialkylated Product (5-15%), O-Alkylated Product (trace) |
| LDA | Methyl Iodide | -78 °C to RT | 75-90% | Unreacted Starting Material (<5%), Dialkylated Product (<5%), O-Alkylated Product (trace) |
| Potassium Carbonate | Methyl Iodide | Reflux in Acetone | 50-70% | Unreacted Starting Material (15-25%), Dialkylated Product (5-10%) |
Experimental Protocols
Synthesis of this compound via Enolate Alkylation
This protocol is a generalized procedure based on standard organic chemistry principles for the α-alkylation of a β-keto ester.[3][4][5]
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Lithium diisopropylamide (LDA) solution in THF
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel is charged with anhydrous THF.
-
Enolate Formation: The flask is cooled to -78 °C in a dry ice/acetone bath. A solution of Ethyl 4-oxocyclohexanecarboxylate in anhydrous THF is added dropwise to a solution of LDA in THF, also at -78 °C, under a nitrogen atmosphere. The mixture is stirred at this temperature for 1 hour to ensure complete enolate formation.
-
Alkylation: Methyl iodide is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for an additional 2-3 hours and then allowed to warm to room temperature overnight.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Characterization:
The product and byproducts can be identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).
Mandatory Visualizations
Caption: Synthetic pathway for this compound and common byproducts.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Troubleshooting low conversion in Dieckmann condensation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Dieckmann condensation reaction. The information is presented in a question-and-answer format to directly tackle specific issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Dieckmann Condensation and what is it used for?
The Dieckmann condensation is an intramolecular chemical reaction of diesters with a base to form β-keto esters.[1] It is an intramolecular version of the Claisen condensation.[2] This reaction is highly effective for synthesizing 5- and 6-membered rings, which are important structural motifs in many natural products and pharmaceutical compounds.[2][3]
Q2: What is the underlying mechanism of the Dieckmann Condensation?
The reaction proceeds through the following key steps:
-
Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups to form an enolate.
-
Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.
-
Alkoxide Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form a cyclic β-keto ester.
-
Deprotonation of the β-keto ester: The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. The alkoxide base generated in the previous step deprotonates this position, forming a stable enolate. This final, essentially irreversible step is the primary driving force for the reaction.[4][5]
-
Protonation: An acidic workup is required to protonate the stable enolate and yield the final neutral β-keto ester product.[6]
Troubleshooting Guide: Low Conversion
Low conversion is a frequent issue in Dieckmann condensations. The following sections address potential causes and provide actionable solutions.
Issue 1: Incomplete or No Reaction
Q: I am observing a low conversion of my starting diester to the desired β-keto ester. What are the likely causes and how can I improve the yield?
A: Several factors can contribute to low conversion. The most common issues are related to the choice and handling of the base, the reaction conditions, and the substrate itself.
The choice of base is critical for the success of the Dieckmann condensation. The base must be strong enough to deprotonate the α-carbon of the ester and, crucially, to deprotonate the resulting β-keto ester to drive the equilibrium towards the product.[5]
Troubleshooting Steps:
-
Use a sufficiently strong base: Alkoxide bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOt-Bu) are commonly used. For less reactive substrates or to improve yields, stronger bases like sodium hydride (NaH), sodium amide (NaNH2), or lithium diisopropylamide (LDA) can be employed.[3]
-
Ensure anhydrous conditions: Bases like NaH and LDA are highly reactive with water. Any moisture in the solvent or on the glassware will consume the base, leading to lower effective stoichiometry and reduced yields. Ensure all glassware is oven-dried and solvents are rigorously dried before use.
-
Use at least one full equivalent of base: Since the final deprotonation of the β-keto ester is essential to drive the reaction to completion, at least a full equivalent of base is required.[2] Using a slight excess of base can sometimes be beneficial.
Temperature, reaction time, and solvent play a significant role in the reaction's success.
Troubleshooting Steps:
-
Optimize Temperature: While many Dieckmann condensations are run at reflux, lower temperatures may be necessary when using stronger, more reactive bases like LDA to minimize side reactions.[3] Conversely, if the reaction is sluggish, a higher temperature may be required.
-
Ensure Sufficient Reaction Time: Monitor the reaction progress using an appropriate analytical technique (see Section on Reaction Monitoring). If the reaction has stalled, extending the reaction time may be necessary.
-
Select the Appropriate Solvent: Aprotic solvents are generally preferred.
Issue 2: Side Reactions Dominating
Q: My reaction is producing significant amounts of side products, leading to a low yield of the desired cyclic β-keto ester. What are these side reactions and how can I suppress them?
A: The primary side reaction in a Dieckmann condensation is intermolecular condensation, leading to oligomers or polymers instead of the desired cyclic product.[7] For substrates that can form larger rings (greater than seven members), dimerization is a common side reaction.[3]
Troubleshooting Steps:
-
Employ High-Dilution Conditions: To favor the intramolecular reaction over the intermolecular one, the reaction should be run at high dilution. This can be achieved by slowly adding the diester to a solution of the base.
-
Choose a Bulky, Non-Nucleophilic Base: Sterically hindered bases like potassium tert-butoxide (KOt-Bu) or lithium diisopropylamide (LDA) are less likely to act as nucleophiles and can favor the desired intramolecular cyclization.[3]
-
Optimize Temperature: Higher temperatures can sometimes promote intermolecular side reactions. If you are observing significant side product formation, consider running the reaction at a lower temperature.
Data Presentation
The choice of base and solvent significantly impacts the yield of the Dieckmann condensation. The following table summarizes the performance of various bases in the cyclization of diethyl adipate.
| Base | Solvent | Temperature | Reaction Time | Yield (%) |
| Sodium Ethoxide (NaOEt) | Ethanol | Reflux | Not Specified | ~80% |
| Sodium Hydride (NaH) | Toluene | Reflux | 20 hours | 75%[8] |
| Potassium tert-Butoxide (KOt-Bu) | Toluene | Reflux | Not Specified | High |
| Lithium diisopropylamide (LDA) | THF | -78 °C to rt | Not Specified | High |
Experimental Protocols
Protocol 1: Dieckmann Condensation using Sodium Hydride in Toluene
This protocol is adapted from a literature procedure for the synthesis of a cyclic β-keto ester.[8]
Materials:
-
Diester (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Toluene
-
Anhydrous Methanol (catalytic amount)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a solution of the diester in dry toluene.
-
Carefully add the sodium hydride to the solution.
-
Add a catalytic amount of dry methanol to initiate the reaction. Hydrogen gas will evolve.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS. A typical reaction time is around 20 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)
Procedure:
-
Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
During the reaction, carefully take a small aliquot from the reaction mixture using a glass capillary.
-
Quench the aliquot in a small vial containing a drop of dilute acid (e.g., 1M HCl) and a small amount of an organic solvent (e.g., ethyl acetate).
-
Spot the quenched sample onto a TLC plate alongside a spot of the starting diester.
-
Develop the TLC plate in the prepared chamber.
-
Visualize the spots under a UV lamp and/or by staining with an appropriate agent (e.g., potassium permanganate).
-
The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the progress of the reaction.
Visualizations
General Mechanism of Dieckmann Condensation
Caption: Mechanism of the Dieckmann Condensation.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion.
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 5. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. reddit.com [reddit.com]
- 8. Dieckmann Condensation | NROChemistry [nrochemistry.com]
Technical Support Center: Alkylation of β-Keto Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the alkylation of β-keto esters.
Troubleshooting Guide 1: Poor C-Alkylation vs. O-Alkylation Selectivity
Question: I am getting a significant amount of the O-alkylated product instead of the desired C-alkylated product. How can I improve the selectivity for C-alkylation?
Answer:
The competition between C-alkylation and O-alkylation is a common issue and is highly dependent on the reaction conditions. The enolate of a β-keto ester is an ambident nucleophile, meaning it can react at two sites: the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[1] Generally, C-alkylation is thermodynamically favored, while O-alkylation is often kinetically favored.[1]
Several factors influence the C/O-alkylation ratio:
-
Nature of the Alkylating Agent: Harder electrophiles tend to react at the harder nucleophilic center (oxygen), while softer electrophiles favor reaction at the softer center (carbon).[1]
-
Solvent: Polar aprotic solvents can solvate the cation, leading to a "freer" enolate and favoring O-alkylation. Polar protic solvents can hydrogen bond with the oxygen atom, hindering O-alkylation and thus favoring C-alkylation.
-
Counter-ion: The nature of the cation associated with the enolate plays a crucial role. Tightly coordinated cations will favor C-alkylation.
-
Temperature: Lower temperatures generally favor the thermodynamically more stable C-alkylated product.
Troubleshooting Steps:
-
Evaluate the Alkylating Agent: If you are using a hard alkylating agent (e.g., dimethyl sulfate), consider switching to a softer one (e.g., methyl iodide).
-
Change the Solvent: If you are using a polar aprotic solvent like DMF or DMSO, try switching to a nonpolar or less polar solvent like THF or benzene.
-
Vary the Base and Counter-ion: The choice of base determines the counter-ion. Using a base with a more coordinating cation (e.g., a lithium base like LDA instead of a potassium base) can favor C-alkylation.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can improve the selectivity for the C-alkylated product.
Data Presentation: C- vs. O-Alkylation Ratios under Various Conditions
| Alkylating Agent | Base/Solvent | Temperature (°C) | C-Alkylation (%) | O-Alkylation (%) |
| Ethyl iodide | NaOEt/EtOH | 25 | >95 | <5 |
| Ethyl iodide | t-BuOK/t-BuOH | 25 | 90 | 10 |
| Ethyl iodide | t-BuOK/HMPA | 25 | 20 | 80 |
| Ethyl sulfate | NaOEt/EtOH | 25 | 50 | 50 |
This table is a generalized representation based on established principles of enolate chemistry. Actual results may vary depending on the specific β-keto ester and other reaction conditions.
Experimental Protocol to Maximize C-Alkylation:
This protocol is designed to favor C-alkylation by using a soft alkylating agent and conditions that promote thermodynamic control.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Sodium ethoxide (1.05 eq)
-
Absolute ethanol (solvent)
-
Ethyl iodide (1.1 eq)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of sodium ethoxide in absolute ethanol at room temperature, add ethyl acetoacetate dropwise with stirring.
-
Stir the resulting solution for 1 hour to ensure complete formation of the enolate.
-
Add ethyl iodide dropwise to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation or column chromatography.
Diagram: C- vs. O-Alkylation Pathways
Caption: Competing C- and O-alkylation pathways for a β-keto ester enolate.
Troubleshooting Guide 2: Formation of Dialkylated Byproducts
Question: I am observing a significant amount of dialkylated product in my reaction mixture. How can I favor mono-alkylation?
Answer:
Dialkylation occurs because the mono-alkylated product still possesses an acidic α-proton.[2] If excess base or alkylating agent is present, or if the initial enolate is highly reactive, a second deprotonation and subsequent alkylation can occur.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the base and the alkylating agent. Use no more than one equivalent of each.
-
Order of Addition: Add the β-keto ester to the base to form the enolate, and then add the alkylating agent to this solution. Avoid having excess β-keto ester in the presence of the alkylating agent and base.
-
Choice of Base: A strong, non-nucleophilic base like LDA can provide rapid and complete deprotonation, which can sometimes be driven to the dialkylated product if not carefully controlled. A weaker base like sodium ethoxide may provide better selectivity for mono-alkylation if the stoichiometry is carefully managed.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC. Stopping the reaction as soon as the starting material is consumed can help prevent further alkylation. Running the reaction at lower temperatures can also help control the reactivity.
Data Presentation: Influence of Stoichiometry on Mono- vs. Dialkylation
| Equivalents of Base | Equivalents of Alkylating Agent | Mono-alkylated Product (%) | Di-alkylated Product (%) |
| 1.0 | 1.0 | ~90 | ~10 |
| 1.0 | 2.0 | ~20 | ~80 |
| 2.0 | 2.0 | <5 | >95 |
This table provides an illustrative example. Actual ratios will depend on the specific substrates and reaction conditions.
Experimental Protocol to Favor Mono-alkylation:
This protocol uses carefully controlled stoichiometry to favor the formation of the mono-alkylated product.
Materials:
-
Diisopropylamine (1.1 eq)
-
Anhydrous THF
-
n-Butyllithium (1.0 eq, solution in hexanes)
-
β-Keto ester (1.0 eq)
-
Alkyl halide (1.0 eq)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine in anhydrous THF and cool the solution to -78 °C.
-
Slowly add n-butyllithium to the cooled solution and stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add the β-keto ester dropwise to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide dropwise to the enolate solution at -78 °C.
-
Allow the reaction to warm to room temperature slowly and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
Diagram: Mono- vs. Dialkylation Pathway
Caption: Sequential pathway leading to mono- and di-alkylation of a β-keto ester.
Frequently Asked Questions (FAQs)
Q1: I am getting a ketone as a byproduct. What is causing this?
A1: The formation of a ketone byproduct is likely due to hydrolysis of the ester group followed by decarboxylation of the resulting β-keto acid.[2] This can happen if your reaction conditions are too harsh (e.g., high temperatures for extended periods) or if you use a nucleophilic base like hydroxide. To avoid this, use a non-nucleophilic base and ensure your workup conditions are not overly acidic or basic, especially when heating.
Q2: My reaction is very slow and I have a lot of unreacted starting material. What can I do?
A2: A slow or incomplete reaction can be due to several factors:
-
Insufficiently strong base: Ensure the base you are using is strong enough to fully deprotonate the β-keto ester.
-
Poor quality reagents: Use freshly distilled or high-purity solvents and reagents. Moisture can quench the enolate.
-
Steric hindrance: If your β-keto ester or alkylating agent is sterically hindered, the reaction may require more forcing conditions (higher temperature, longer reaction time).
-
Inactive alkylating agent: Ensure your alkylating agent is reactive. For example, alkyl chlorides are less reactive than alkyl bromides and iodides.
Q3: Can I use a different base than an alkoxide or LDA?
A3: Yes, other bases can be used. For example, sodium hydride (NaH) is a strong, non-nucleophilic base that is often used. Phase-transfer catalysts with bases like potassium carbonate can also be effective, particularly for asymmetric alkylations.[3] The choice of base will influence the reaction's selectivity and rate, so it should be chosen based on the specific requirements of your synthesis.
Q4: How can I achieve γ-alkylation instead of α-alkylation?
A4: Alkylation at the γ-position is less common but can be achieved by forming a dianion of the β-keto ester.[4] This typically requires the use of two equivalents of a very strong base, such as LDA or a combination of NaH and n-butyllithium.[4] The first equivalent of base removes the more acidic α-proton, and the second equivalent removes a proton from the γ-position to form the dianion. The more reactive γ-anion will then preferentially attack the alkylating agent.[4]
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the alkylation of β-keto esters.
References
Technical Support Center: Purification of Ethyl 1-methyl-4-oxocyclohexanecarboxylate
Welcome to the technical support center for the purification of Ethyl 1-methyl-4-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. Depending on the synthetic route, which often involves a Dieckmann condensation or similar cyclization, potential impurities include:
-
Starting diester: The linear diester precursor to the cyclic β-keto ester.
-
Base/Acid residues: Salts remaining from the reaction workup.
-
Solvents: Residual solvents from the reaction or extraction steps.
-
Hydrolysis product: 1-methyl-4-oxocyclohexanecarboxylic acid, formed by the hydrolysis of the ester. This is more likely if the compound is exposed to acidic or basic conditions, especially with water present.[1][2][3]
-
Byproducts of side reactions: Such as products from intermolecular condensation.
Q2: My compound appears oily and won't solidify. Can I still use recrystallization?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, especially with moderately polar compounds. If your compound is an oil at room temperature, traditional recrystallization may not be feasible. However, you can attempt low-temperature recrystallization by dissolving the compound in a minimal amount of a suitable solvent and cooling it to a very low temperature (e.g., in a dry ice/acetone bath) to induce crystallization.
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. For ethyl esters, common choices include ethanol, or mixed solvent systems like hexane/ethyl acetate or hexane/acetone.[1][4] A good starting point is to test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures.
Q4: My compound seems to be degrading on the silica gel column. What can I do?
A4: β-keto esters can be sensitive to the acidic nature of standard silica gel, leading to degradation. To mitigate this, you can:
-
Deactivate the silica gel: Prepare a slurry of silica gel with a small amount of a base like triethylamine in your eluent before packing the column.
-
Switch to a different stationary phase: Consider using neutral or basic alumina, or a reverse-phase silica gel (C18) with a polar mobile phase (e.g., acetonitrile/water).
-
Minimize contact time: Run the column as quickly as possible while still achieving good separation.
Q5: What analytical techniques are best for assessing the purity of this compound?
A5: The purity of your compound should be assessed using a combination of techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and quantifying the purity of the main component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the structure of the desired product and detect the presence of impurities.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during the purification of this compound.
Issue: Poor separation of the target compound from impurities.
dot digraph "Column_Chromatography_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
start [label="Start: Poor Separation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_rf [label="Is the Rf value of the\n target compound between 0.2-0.4?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_solvent [label="Adjust solvent polarity.\nIncrease polar component for low Rf,\ndecrease for high Rf.", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_streaking [label="Are the spots on the TLC plate streaking?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; add_modifier [label="Add a modifier to the eluent.\n(e.g., 1% triethylamine for basic\ncompounds or 1% acetic acid for\nacidic compounds)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_stability [label="Is the compound stable on silica?\n(Run a 2D TLC)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; deactivate_silica [label="Deactivate silica gel with a base\n(e.g., triethylamine) or switch to\na neutral stationary phase (alumina).", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; overloading [label="Are you overloading the column?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reduce_load [label="Reduce the amount of crude\nmaterial loaded onto the column.", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Successful Separation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; failure [label="If issues persist, consider an\nalternative purification method.", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> check_rf; check_rf -> adjust_solvent [label="No"]; adjust_solvent -> check_rf; check_rf -> check_streaking [label="Yes"]; check_streaking -> add_modifier [label="Yes"]; add_modifier -> check_rf; check_streaking -> check_stability [label="No"]; check_stability -> deactivate_silica [label="No"]; deactivate_silica -> check_rf; check_stability -> overloading [label="Yes"]; overloading -> reduce_load [label="Yes"]; reduce_load -> check_rf; overloading -> success [label="No"]; adjust_solvent -> failure [color="#5F6368", style=dashed]; add_modifier -> failure [color="#5F6368", style=dashed]; deactivate_silica -> failure [color="#5F6368", style=dashed]; reduce_load -> failure [color="#5F6368", style=dashed]; }
Caption: Troubleshooting workflow for column chromatography.
Issue: The compound "oils out" or fails to crystallize.
dot digraph "Recrystallization_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
start [label="Start: Oiling Out/No Crystallization", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_saturation [label="Is the solution saturated at high temperature?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; add_more_solute [label="Add more crude product to the hot solvent.", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_cooling_rate [label="Are you cooling the solution too quickly?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; slow_cooling [label="Allow the solution to cool slowly to room\ntemperature before placing it in an ice bath.", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; try_seeding [label="Add a seed crystal to induce crystallization.", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; scratch_flask [label="Scratch the inside of the flask with a glass rod.", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; change_solvent [label="Try a different solvent or a mixed-solvent system.", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Successful Crystallization", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; failure [label="If issues persist, consider an\nalternative purification method.", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> check_saturation; check_saturation -> add_more_solute [label="No"]; add_more_solute -> check_saturation; check_saturation -> check_cooling_rate [label="Yes"]; check_cooling_rate -> slow_cooling [label="Yes"]; slow_cooling -> try_seeding; try_seeding -> scratch_flask; scratch_flask -> change_solvent; change_solvent -> start; check_cooling_rate -> try_seeding [label="No"]; slow_cooling -> success [color="#5F6368", style=dashed]; try_seeding -> success [color="#5F6368", style=dashed]; scratch_flask -> success [color="#5F6368", style=dashed]; change_solvent -> failure [color="#5F6368", style=dashed]; }
Caption: Troubleshooting workflow for recrystallization.
Data Presentation
The following table summarizes typical data for the purification of a related compound, Ethyl 4-oxocyclohexanecarboxylate, which can serve as a reference. Actual results for this compound may vary.
| Parameter | Before Purification | After Column Chromatography | After Recrystallization |
| Appearance | Yellow to brown oil | Colorless oil | White to off-white solid |
| Purity (by GC) | ~85% | >95% | >99% |
| Yield | - | 80-90% | 70-85% (from crude) |
| Major Impurities | Starting materials, solvent | Trace starting materials | Trace solvent |
Experimental Protocols
The following are generalized protocols for the purification of this compound based on standard laboratory techniques for similar compounds.
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), determine a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate.
-
Adjust the ratio to achieve an Rf value of 0.2-0.4 for the target compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol, or a hexane/ethyl acetate mixture).
-
Heat the mixture with stirring until the solid completely dissolves.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize the yield.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
References
Technical Support Center: Optimizing Reactions for Ethyl 1-methyl-4-oxocyclohexanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Ethyl 1-methyl-4-oxocyclohexanecarboxylate". The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis.
I. Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound, which typically involves two key steps: the Dieckmann condensation to form the cyclic β-keto ester precursor (Ethyl 4-oxocyclohexanecarboxylate) and the subsequent α-methylation.
Dieckmann Condensation Troubleshooting
Problem: Low or no yield of the cyclic β-keto ester (Ethyl 4-oxocyclohexanecarboxylate).
Possible Causes & Solutions:
-
Insufficiently strong base: The base may not be strong enough to deprotonate the α-carbon of the diester (e.g., diethyl pimelate).
-
Solution: Switch to a stronger, sterically hindered base such as potassium tert-butoxide (t-BuOK), sodium hydride (NaH), or lithium diisopropylamide (LDA). These bases are effective at lower temperatures and can minimize side reactions.[1]
-
-
Reaction temperature is too low: While lower temperatures are generally favored to reduce side reactions, the temperature might be too low for the reaction to proceed at a reasonable rate.
-
Solution: Gradually and carefully increase the reaction temperature while monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Presence of water or alcohol in the reaction mixture: Protic solvents or residual water can quench the strong base and inhibit the reaction.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. If using sodium hydride, wash it with dry hexanes to remove any mineral oil and surface moisture.
-
-
Reverse Claisen condensation: The equilibrium of the Dieckmann condensation can be unfavorable. The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting ester.
-
Solution: Use at least one full equivalent of a strong base to ensure the complete deprotonation of the product and shift the equilibrium towards the desired cyclic β-keto ester.[2]
-
Problem: Formation of a significant amount of polymeric or dimeric byproducts.
Possible Causes & Solutions:
-
High concentration of the starting material: High concentrations can favor intermolecular reactions over the desired intramolecular cyclization.
-
Solution: Employ high-dilution conditions. This can be achieved by slowly adding the diester to the base solution using a syringe pump.
-
-
Inappropriate reaction temperature: High temperatures can promote side reactions, including polymerization.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For sensitive substrates, temperatures as low as 0 °C or even -78 °C with a strong, non-nucleophilic base like LDA might be necessary.
-
α-Methylation Troubleshooting
Problem: Low yield of this compound.
Possible Causes & Solutions:
-
Incomplete enolate formation: The base may not be strong enough or used in a sufficient amount to completely deprotonate the β-keto ester.
-
Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or DMF. Ensure at least one equivalent of the base is used.
-
-
Side reactions of the methylating agent: The methylating agent (e.g., methyl iodide) can react with other nucleophiles present.
-
Solution: Add the methylating agent slowly and at a controlled temperature, typically room temperature or below, after the enolate formation is complete.
-
-
O-alkylation vs. C-alkylation: While C-alkylation is generally favored for β-keto ester enolates, some O-alkylation can occur, leading to a silyl enol ether byproduct if TMS-based reagents are used or other byproducts with other alkylating agents.
-
Solution: The choice of solvent can influence the C/O alkylation ratio. Polar aprotic solvents generally favor C-alkylation.
-
Problem: Dialkylation or other side products are observed.
Possible Causes & Solutions:
-
Use of excess methylating agent or base: This can lead to the formation of a di-methylated product.
-
Solution: Use stoichiometric amounts of the base and methylating agent. Add the methylating agent slowly to the pre-formed enolate.
-
-
Reaction temperature is too high: Higher temperatures can lead to a loss of selectivity and the formation of undesired byproducts.
-
Solution: Maintain the reaction at a controlled, moderate temperature (e.g., room temperature) and monitor its progress closely.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the Dieckmann condensation to synthesize Ethyl 4-oxocyclohexanecarboxylate?
A1: The optimal temperature for the Dieckmann condensation is a balance between reaction rate and the minimization of side reactions. While traditional methods using sodium ethoxide in ethanol are often conducted at reflux, modern approaches with stronger, sterically hindered bases in aprotic solvents allow for lower reaction temperatures.[1] For the synthesis of a six-membered ring like in Ethyl 4-oxocyclohexanecarboxylate from diethyl pimelate, a temperature range of room temperature to a gentle reflux (e.g., in toluene) is a good starting point. It is crucial to monitor the reaction by TLC to find the ideal temperature for a specific setup.
Q2: What are the common side reactions to watch out for at non-optimal temperatures during the Dieckmann condensation?
A2:
-
At excessively high temperatures:
-
Polymerization/Dimerization: Intermolecular Claisen condensation can compete with the intramolecular Dieckmann cyclization, leading to polymeric or dimeric byproducts.
-
Decomposition: The starting materials or the product might decompose at very high temperatures.
-
-
At temperatures that are too low:
-
Incomplete reaction: The reaction may proceed very slowly or not at all, resulting in a low yield of the desired product.
-
Q3: What is the recommended temperature for the methylation of Ethyl 4-oxocyclohexanecarboxylate?
A3: The methylation of β-keto esters is typically carried out at or below room temperature. After the formation of the enolate using a strong base (often at 0 °C or room temperature), the methylating agent (e.g., methyl iodide) is added, and the reaction is stirred at room temperature until completion. Running the reaction at elevated temperatures is generally not necessary and can increase the likelihood of side reactions.
Q4: How does the choice of base affect the optimal reaction temperature?
A4: The choice of base is critical. Traditional bases like sodium ethoxide in ethanol often require higher temperatures (reflux) to drive the reaction. In contrast, stronger, non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) are more reactive and can facilitate the reaction at lower temperatures, often from 0 °C to room temperature.[1] Using these stronger bases at lower temperatures can significantly reduce the formation of byproducts.
Q5: Can I use the same solvent for both the Dieckmann condensation and the subsequent methylation?
A5: Yes, it is often possible and practical. Aprotic solvents like tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are suitable for both the Dieckmann condensation (especially with strong bases like NaH or LDA) and the subsequent alkylation step. This allows for a one-pot procedure where the enolate formed after the cyclization is directly treated with the methylating agent.
III. Data Presentation
Table 1: Expected Effect of Temperature on the Yield of Ethyl 4-oxocyclohexanecarboxylate via Dieckmann Condensation of Diethyl Pimelate.
| Temperature (°C) | Base/Solvent System | Expected Yield (%) | Expected Purity |
| 25 (Room Temp) | NaH / Toluene | Moderate | High |
| 50 | NaH / Toluene | High | High |
| 80 (Reflux in Benzene) | Na / Benzene | High | Moderate to High |
| 110 (Reflux in Toluene) | NaH / Toluene | High | Moderate |
Note: This table illustrates the general trend. Higher temperatures may increase the reaction rate but can also lead to more side products, potentially lowering the isolated yield of the pure compound.
Table 2: Expected Effect of Temperature on the Yield of this compound via Methylation.
| Temperature (°C) | Base/Solvent System | Expected Yield (%) | Expected Purity |
| 0 to Room Temp | NaH / THF | High | High |
| 50 | NaH / THF | High | Moderate |
| 80 | NaH / THF | Moderate to High | Low to Moderate |
Note: This table illustrates the general principle that lower temperatures are favorable for the selective mono-methylation of β-keto esters, minimizing side reactions such as O-alkylation and dialkylation.
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-oxocyclohexanecarboxylate via Dieckmann Condensation
This protocol is a general guideline and may require optimization.
Materials:
-
Diethyl pimelate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous toluene
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.
-
Add anhydrous toluene to the flask to create a slurry.
-
In the dropping funnel, prepare a solution of diethyl pimelate (1.0 equivalent) in anhydrous toluene.
-
Slowly add the diethyl pimelate solution to the stirred sodium hydride slurry at room temperature over 30 minutes.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 110 °C) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 1M HCl until the mixture is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude Ethyl 4-oxocyclohexanecarboxylate.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound via α-Methylation
This protocol is a general guideline and may require optimization.
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes and decant.
-
Add anhydrous THF to the flask.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of Ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF to the stirred slurry.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography or vacuum distillation.
V. Mandatory Visualization
Caption: Experimental workflow for the Dieckmann condensation synthesis of Ethyl 4-oxocyclohexanecarboxylate.
Caption: Troubleshooting logical relationships for low yield in the methylation of Ethyl 4-oxocyclohexanecarboxylate.
References
Technical Support Center: Synthesis of Substituted Cyclohexanones
Welcome to the technical support center for the synthesis of substituted cyclohexanones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. The cyclohexanone framework is a critical structural motif in numerous natural products and pharmaceutical agents, making its synthesis a key focus for researchers.[1][2][3] This guide is designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low Yield & Reaction Failure
Q1: My Robinson annulation is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?
A1: The Robinson annulation is a powerful tandem reaction, but its success hinges on the careful execution of a Michael addition followed by an intramolecular aldol condensation.[1][4][5] Low yields can often be traced back to several key factors:
-
Inefficient Enolate Formation: The initial Michael addition requires the formation of an enolate. If the base is not strong enough to effectively deprotonate the ketone, the reaction will be sluggish.[6]
-
Solution: Consider switching to a stronger base. If you are using hydroxide or alkoxide bases, a more potent base like sodium hydride (NaH) or lithium diisopropylamide (LDA) may be necessary, especially for less acidic ketones.[6] Ensure all reagents and solvents are anhydrous, as water will quench the enolate.[6]
-
-
Polymerization of Michael Acceptor: Methyl vinyl ketone (MVK) and other α,β-unsaturated ketones are prone to polymerization under basic conditions, which consumes the reagent and complicates purification.[1][4]
-
Solution: Add the Michael acceptor slowly to the reaction mixture at a low temperature to minimize polymerization. Alternatively, consider using an "MVK equivalent," such as a β-chloroketone or a β-ammonium salt, which can generate the enone in situ.[4]
-
-
Failed Aldol Condensation/Dehydration: The intermediate 1,5-diketone may fail to cyclize or the resulting β-hydroxy ketone may not dehydrate to the final enone product. This final elimination step can sometimes require more forceful conditions.[4]
Control of Selectivity
Q2: I am struggling with poor regioselectivity during the alkylation of my substituted cyclohexanone. How can I control which α-carbon is alkylated?
A2: Controlling regioselectivity in the alkylation of unsymmetrical ketones is a classic challenge. The outcome depends on whether the kinetic or thermodynamic enolate is formed.[7]
-
Kinetic Enolate (Less Substituted): This enolate forms faster and is favored by abstracting the most acidic, least sterically hindered proton.[7]
-
Conditions: To favor the kinetic enolate, use a strong, bulky, non-nucleophilic base like LDA in an aprotic solvent (e.g., THF) at a low temperature (e.g., -78 °C).[6][7][8] The reaction should be run with the base in slight excess and for a short duration to prevent equilibration to the thermodynamic enolate.[8]
-
-
Thermodynamic Enolate (More Substituted): This enolate is more stable due to the more substituted double bond.[7]
-
Conditions: To favor the thermodynamic enolate, use a smaller, weaker base (e.g., NaH, NaOEt) in a protic solvent (like ethanol) at a higher temperature (room temperature or reflux). These conditions allow for equilibrium to be established, leading to the most stable enolate.[7]
-
A summary of conditions is provided below:
| Feature | Kinetic Enolate Control | Thermodynamic Enolate Control |
| Base | Strong, bulky (e.g., LDA, LiHMDS)[6] | Weaker, smaller (e.g., NaH, KOtBu, NaOEt)[7] |
| Temperature | Low (e.g., -78 °C)[8] | Higher (e.g., Room Temp to Reflux)[7] |
| Solvent | Aprotic (e.g., THF) | Protic or Aprotic (e.g., EtOH, THF)[7] |
| Reaction Time | Short | Long (to allow equilibration) |
Q3: My reaction is producing a mixture of diastereomers. What strategies can I employ to improve stereoselectivity?
A3: Achieving high stereoselectivity is crucial, especially in drug development. The stereochemical outcome of reactions on the cyclohexanone ring is influenced by steric and electronic factors.[9]
-
For Alkylation Reactions: The incoming electrophile typically adds to the enolate from the less sterically hindered face. For conformationally rigid cyclohexanone enolates, alkylation tends to occur via axial attack, leading the ring to adopt a chair conformation.[10]
-
For Diels-Alder Reactions: This [4+2] cycloaddition is highly stereospecific and provides excellent control over stereochemistry.[1][11] The "endo rule" often predicts the major product due to favorable secondary orbital interactions.[12] Using chiral catalysts or auxiliaries can induce enantioselectivity.
-
For Reduction Reactions: The reduction of the carbonyl group can lead to axial or equatorial alcohols. The stereoselectivity is influenced by the steric bulk of the reducing agent and the substituents on the ring. For instance, axial electron-withdrawing substituents can have a large effect on the stereochemical outcome of hydride reductions.[9]
-
Organocatalysis: Asymmetric organocatalysis, for example using proline derivatives in a Robinson annulation (the Hajos-Parrish reaction), can provide high enantiomeric excess.[6][13]
Purification Challenges
Q4: I have synthesized my substituted cyclohexanone, but it is a mixture of diastereomers that are difficult to separate. What purification techniques are most effective?
A4: Separating diastereomers can be challenging as they often have very similar physical properties.[14]
-
Flash Column Chromatography: This is the most common first approach. Since diastereomers have different physical properties, separation on silica gel or other stationary phases is often possible.[14] Careful optimization of the solvent system is critical. Sometimes, using a less polar solvent system over a longer column can improve resolution.
-
Recrystallization: If the product is a solid, fractional crystallization can be a powerful technique. One diastereomer is typically less soluble in a given solvent and will crystallize out preferentially.[15] This may require screening various solvents and cooling conditions.
-
Derivatization: Convert the mixture of diastereomers into a new set of diastereomers (e.g., by forming an ester with a chiral acid) that may have more distinct physical properties, making them easier to separate by chromatography or crystallization.[15][16] The chiral auxiliary can then be cleaved to yield the pure enantiomer.[15]
-
Preparative HPLC: For difficult separations, High-Performance Liquid Chromatography (HPLC) on either a normal or reversed-phase column can provide the necessary resolution to separate the diastereomers.[14][15][16]
Key Synthetic Methodologies & Data
Several core synthetic strategies are employed to generate substituted cyclohexanones. The choice depends on the desired substitution pattern, stereochemistry, and available starting materials.[1]
Comparison of Major Synthetic Routes
| Synthetic Route | Key Features | Typical Yields | Stereoselectivity | Common Limitations |
| Robinson Annulation | Tandem Michael addition and intramolecular aldol condensation.[1] | 60-90% | Can be diastereoselective; asymmetric variants exist.[1] | Requires enolizable ketones; polymerization of the α,β-unsaturated ketone can be a side reaction.[1][4] |
| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile.[1][11] | 70-95% | Highly stereospecific and stereoselective (endo rule).[1] | Requires specific diene and dienophile functionalities; can be reversible at high temperatures.[1] |
| Birch Reduction | Reduction of an aromatic ring to a 1,4-cyclohexadiene, followed by hydrolysis. | 60-85% | Not inherently stereoselective at new sp³ centers. | Requires liquid ammonia and alkali metals; regioselectivity can be an issue with substituted aromatics. |
| Organocatalytic Methods | Asymmetric Michael additions or aldol reactions using small organic molecules (e.g., proline) as catalysts.[1] | 70-99% | Often provides high diastereo- and enantioselectivity. | Catalyst loading can be high; may require longer reaction times. |
Experimental Protocols
Protocol 1: General Procedure for Robinson Annulation (Synthesis of a Wieland-Miescher Ketone Analogue)
The Wieland-Miescher ketone is a versatile bicyclic building block for steroid synthesis, originally prepared via a Robinson annulation.[13][17]
-
Enolate Formation: In a round-bottom flask, dissolve 2-methyl-1,3-cyclohexanedione in an appropriate solvent like methanol. Add a catalytic amount of base, such as potassium hydroxide.[18]
-
Michael Addition: Cool the solution and add methyl vinyl ketone (MVK) dropwise to the reaction mixture. Stir the solution at room temperature for several hours.[1]
-
Aldol Condensation & Dehydration: Heat the reaction mixture to reflux for 4-6 hours to promote the intramolecular aldol condensation and subsequent dehydration.[1] Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[19]
-
Workup: After cooling to room temperature, neutralize the reaction by adding a dilute acid (e.g., 1 M HCl).[1][19] Extract the product into an organic solvent such as diethyl ether or ethyl acetate.[1][19]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[1][19] The crude product is then purified by column chromatography on silica gel or distillation to yield the desired substituted cyclohexenone.[1][19]
Protocol 2: General Procedure for Diels-Alder Reaction
The Diels-Alder reaction provides a powerful method for forming six-membered rings with high stereocontrol.[1][20]
-
Reaction Setup: In a suitable flask, dissolve the conjugated diene (e.g., 1,3-butadiene) in an inert solvent like toluene or dichloromethane.
-
Addition of Dienophile: Add the dienophile (e.g., maleic anhydride, an α,β-unsaturated ketone) to the solution. Electron-withdrawing groups on the dienophile facilitate the reaction.[12][21]
-
Reaction Conditions: The reaction is often heated to reflux to achieve a reasonable rate, although some highly reactive diene/dienophile pairs will react at room temperature. Monitor the reaction by TLC or GC-MS.
-
Workup and Purification: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting crude adduct can often be purified by recrystallization or silica gel chromatography to yield the pure cyclohexene derivative. Subsequent transformations (e.g., ozonolysis, hydrogenation) can be used to convert the cyclohexene into a substituted cyclohexanone.
Visual Guides & Workflows
Troubleshooting Low Yield in Robinson Annulation
Caption: A troubleshooting workflow for low yields in the Robinson annulation reaction.
Decision Pathway for Regioselective Alkylation
Caption: A decision-making guide for achieving regioselectivity in cyclohexanone alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates [beilstein-journals.org]
- 3. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 9. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 12. Diels-Alder Reaction [organic-chemistry.org]
- 13. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 14. santaisci.com [santaisci.com]
- 15. benchchem.com [benchchem.com]
- 16. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. scholarworks.uni.edu [scholarworks.uni.edu]
- 19. benchchem.com [benchchem.com]
- 20. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]
- 21. Here’s What You’re Looking For in Diels Alder Reaction [praxilabs.com]
Preventing epimerization in cyclic ketoester synthesis
Topic: Preventing Epimerization This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate epimerization during the synthesis of cyclic ketoesters.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of cyclic ketoester synthesis, and why is it a concern?
Epimerization is a chemical process that inverts the configuration of a single chiral center in a molecule. In cyclic ketoester synthesis, this typically occurs at the α-carbon relative to the ester group. The proton at this position is acidic and can be removed by a base to form a planar, achiral enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of diastereomers. This is a significant concern because diastereomers possess different three-dimensional structures, which can drastically alter their biological activity and pharmacological properties, complicating purification and compromising the final product's efficacy.[1]
Q2: What is the primary mechanism driving epimerization in these syntheses?
The primary mechanism is base-catalyzed deprotonation-reprotonation.[2] Most syntheses of cyclic β-ketoesters, such as the Dieckmann condensation, are performed under basic conditions.[3][4] The base abstracts the acidic α-proton to form a resonance-stabilized enolate ion.[5] This enolate is planar at the α-carbon. If the reaction is allowed to equilibrate, subsequent reprotonation of this intermediate is not stereospecific and can generate the undesired epimer.[6]
Q3: How do "kinetic" versus "thermodynamic" control influence the formation of the desired product?
The concepts of kinetic and thermodynamic control are crucial for understanding and preventing epimerization.[7]
-
Kinetic Control: This regime favors the product that is formed fastest, i.e., the one with the lowest activation energy.[8][9] Reactions under kinetic control are typically run at low temperatures for short durations, under irreversible conditions.[7][10] This freezes out the formation of the thermodynamically more stable product.
-
Thermodynamic Control: This regime favors the most stable product. Reactions under thermodynamic control are reversible, usually conducted at higher temperatures or for longer periods, allowing the system to reach equilibrium.[8][9] If the desired product is not the most stable isomer, epimerization will occur as the reaction mixture equilibrates.
To prevent epimerization, conditions should be optimized to favor kinetic control, yielding the product that forms most rapidly before it has a chance to convert to the more stable, undesired epimer.
Q4: What are the key experimental factors to consider for minimizing epimerization?
Several factors must be carefully controlled:
-
Choice of Base: Strong or excess base can promote epimerization.[1] Using sterically hindered, non-nucleophilic bases (e.g., LHMDS, KHMDS) or controlling the stoichiometry can minimize this risk.[10]
-
Reaction Temperature: Lower temperatures (e.g., -78 °C to 0 °C) favor kinetic control and are essential for preventing equilibration to the thermodynamic product.[1]
-
Reaction Time: Prolonged reaction times allow for epimerization to occur.[11] The reaction should be monitored closely (e.g., by TLC or LC-MS) and quenched as soon as the starting material is consumed.[11]
-
Solvent: The choice of solvent can affect the stability of intermediates. Non-polar solvents are often preferred as they can disfavor the formation of certain intermediates that lead to epimerization.[1]
Troubleshooting Guides
Problem: A high percentage of the undesired epimer is detected in the final product.
| Potential Cause | Recommended Solution |
| Reaction is under thermodynamic control. | Modify conditions to favor kinetic control. Lower the reaction temperature significantly (e.g., to -78 °C). Use a strong, non-nucleophilic base to ensure rapid and irreversible deprotonation.[7] Minimize the reaction time by closely monitoring its progress.[11] |
| Inappropriate base selection or stoichiometry. | Use a sterically hindered base. Bases like lithium hexamethyldisilazide (LHMDS) or potassium hexamethyldisilazide (KHMDS) can deprotonate the substrate efficiently while their bulkiness can disfavor subsequent side reactions.[10] Use a precise stoichiometric amount (e.g., 1.05 equivalents) to avoid excess base in the mixture after the initial reaction is complete.[1] |
| Epimerization during workup. | Employ a rapid, acidic quench. After the reaction is complete, quench it by adding the reaction mixture to a cold, acidic solution (e.g., saturated aq. NH₄Cl or dilute HCl). This will rapidly neutralize the basic catalyst and protonate the enolate, minimizing the time for epimerization to occur during workup. |
| Prolonged exposure to basic conditions. | Optimize the reaction time. Create a time-course study by taking aliquots at different intervals to determine the point of maximum yield for the desired kinetic product before significant epimerization begins. |
Data Presentation
Table 1: Effect of Reaction Conditions on Diastereoselectivity in a Model Dieckmann Condensation
The following table summarizes how the choice of base and temperature can influence the diastereomeric ratio (d.r.) and yield of a cyclic ketoester.
| Entry | Base (1.1 eq.) | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (Kinetic:Thermodynamic) |
| 1 | Sodium Ethoxide | 25 | 12 | 85 | 30:70 |
| 2 | Sodium Ethoxide | 0 | 4 | 82 | 65:35 |
| 3 | Sodium Hydride | 25 | 12 | 88 | 40:60 |
| 4 | LHMDS | 0 | 2 | 91 | 90:10 |
| 5 | LHMDS | -78 | 1 | 95 | >98:2 |
This data is illustrative and demonstrates general principles. Actual results will vary based on the specific substrate.
Experimental Protocols
Protocol 1: General Procedure for Dieckmann Condensation under Kinetic Control
This protocol provides a general methodology for intramolecular cyclization of a diester to form a cyclic β-ketoester while minimizing epimerization.
-
Preparation: Dry all glassware thoroughly in an oven and allow to cool under an inert atmosphere (Nitrogen or Argon).
-
Solvent and Substrate: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and N₂ inlet, dissolve the starting diester (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: In a separate flask, prepare a solution of lithium hexamethyldisilazide (LHMDS) (1.05 eq., 1.0 M in THF). Add the LHMDS solution dropwise to the stirred diester solution over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 30 minutes.
-
Quenching: Once the starting material is fully consumed (typically 1-2 hours), quench the reaction by rapidly transferring the cold reaction mixture via cannula into a separate flask containing a vigorously stirred, saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product immediately via flash column chromatography to isolate the desired cyclic ketoester.
Mandatory Visualizations
Diagram 1: Mechanism of Base-Catalyzed Epimerization
Caption: Base-catalyzed epimerization proceeds via a planar enolate intermediate.
Diagram 2: Kinetic vs. Thermodynamic Control Energy Profile
Caption: Energy profile showing a lower activation barrier for the kinetic product.
Diagram 3: Troubleshooting Workflow for Epimerization
Caption: A logical workflow for systematically addressing epimerization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. purechemistry.org [purechemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. benchchem.com [benchchem.com]
Stability and storage conditions for "Ethyl 1-methyl-4-oxocyclohexanecarboxylate"
Technical Support Center: Ethyl 1-methyl-4-oxocyclohexanecarboxylate
This technical support guide provides essential information on the stability and storage of this compound, alongside troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Stability and Storage Conditions
Proper handling and storage are crucial for maintaining the integrity and purity of this compound. The following table summarizes the recommended conditions and potential hazards based on available data for the compound and structurally similar molecules.
| Parameter | Recommendation/Information | Citation |
| Storage Temperature | Store in a refrigerator at 2 to 8 °C. | [1] |
| Atmosphere | Store in a tightly sealed container under a dry, inert atmosphere. | [2][3] |
| Light Sensitivity | While specific data is unavailable, it is good practice to store in a dark or amber vial to protect from light, as is common for organic compounds. | |
| Moisture Sensitivity | The compound should be kept in a dry environment as esters can be susceptible to hydrolysis. | [3] |
| Incompatible Materials | Avoid contact with strong oxidizing agents. | [2][4] |
| Physical Appearance | Colorless to yellow liquid. | [1] |
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound in an experimental setting.
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify that the compound has been stored at 2-8°C in a tightly sealed, dry container. If degradation is suspected, it is advisable to use a fresh batch of the compound. |
| Contamination of the compound. | Ensure that all glassware and equipment are clean and dry before use. Avoid introducing moisture or other contaminants into the storage container. | |
| Change in physical appearance (e.g., color change) | Potential degradation or contamination. | A significant change in color may indicate decomposition. While a slight yellow color may be acceptable, a pronounced change warrants caution. Consider analytical testing (e.g., NMR, GC-MS) to assess purity. |
| Low reaction yield | Use of a partially degraded or impure starting material. | Confirm the purity of the this compound before use. If the compound has been stored for an extended period or under suboptimal conditions, its purity may be compromised. |
| Presence of incompatible substances. | Ensure that the reaction setup and reagents are free from strong oxidizing agents or other incompatible materials that could interfere with the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on GHS classifications for this compound and its analogs, it may cause skin and eye irritation.[2][5][6] It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
Q2: How should I handle the compound to prevent degradation?
A2: To minimize the risk of degradation, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to protect it from air and moisture. Use dry solvents and reagents in your experiments. Promptly and securely seal the container after each use and return it to the recommended storage conditions.
Q3: What are the likely degradation pathways for this compound?
Q4: Can I store the compound at room temperature for short periods?
A4: The recommended storage temperature is 2 to 8 °C.[1] While short excursions to room temperature may not lead to immediate and significant degradation, it is best practice to minimize the time the compound is outside of its recommended storage conditions to ensure its long-term stability and purity.
Q5: How can I check the purity of my sample if I suspect degradation?
A5: Standard analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can be used to assess the purity of your sample and to identify potential degradation products.
Visualizing Stability Factors
The following diagram illustrates the key factors influencing the stability of this compound and the recommended conditions to mitigate degradation.
Caption: Factors influencing the stability of this compound.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. aksci.com [aksci.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C10H16O3 | CID 21911973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 1-methyl-4-oxocyclohexanecarboxylate by Vacuum Distillation
This technical support guide is intended for researchers, scientists, and drug development professionals who are purifying Ethyl 1-methyl-4-oxocyclohexanecarboxylate. Below you will find troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and relevant physical property data to assist in your vacuum distillation experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the vacuum distillation of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Product Distilling Over | - Vacuum level is insufficient: The pressure is not low enough to achieve the boiling point at the current temperature. - System leak: A poor seal in the glassware joints is preventing the system from reaching the required vacuum. - Heating is inadequate: The heating mantle or oil bath is not reaching the target temperature. - Thermometer placement is incorrect: The thermometer bulb is not positioned correctly to measure the temperature of the vapor that is distilling. | - Improve vacuum: Check your vacuum pump for proper function. For high-boiling liquids, a more powerful pump may be necessary. - Check for leaks: Ensure all glass joints are properly sealed with a suitable vacuum grease. Listen for hissing sounds which indicate a leak.[1] - Verify heating: Use an external thermometer to check the temperature of the heating bath. - Adjust thermometer: The top of the thermometer bulb should be level with the bottom of the sidearm leading to the condenser. |
| Product is Darkening or Decomposing in the Distilling Flask | - Decarboxylation: As a β-keto ester, the compound is susceptible to decarboxylation at elevated temperatures, leading to the formation of byproducts.[2][3] - Overheating: The heating bath temperature is too high. | - Lower the distillation temperature: Achieve a lower boiling point by improving the vacuum (i.e., lowering the pressure).[1] - Maintain neutral pH: Ensure that the crude material is free from acidic or basic residues from the synthesis workup, as these can catalyze decarboxylation. A wash with saturated sodium bicarbonate solution before distillation can be beneficial. - Reduce heating: Lower the temperature of the heating bath. The distillation should be slow and controlled. |
| Bumping or Uncontrolled Boiling | - Lack of boiling chips or stir bar: Inadequate nucleation sites for smooth boiling. - Heating too rapidly: The liquid is being superheated. | - Use a magnetic stir bar: Boiling chips are not effective under vacuum as the trapped air is quickly removed.[4] A magnetic stirrer will ensure smooth boiling. - Heat gradually: Increase the temperature of the heating bath slowly to avoid superheating. |
| Pressure Fluctuations | - Inconsistent vacuum source: A water aspirator can cause pressure fluctuations due to changes in water flow. - Leaks in the system: Small leaks can cause the pressure to be unstable. | - Use a stable vacuum source: A vacuum pump with a regulator will provide more consistent pressure.[5] - Thoroughly check all seals: Re-grease joints if necessary to ensure a tight seal. |
| Low Yield of Purified Product | - Decomposition: Significant loss of product due to decarboxylation. - Inefficient fraction collection: Product may be lost in the forerun or remain in the distillation residue. - Hold-up in the distillation column: A significant amount of material may adhere to the surface of the glassware. | - Optimize distillation conditions: Use the lowest possible temperature and pressure to minimize decomposition. - Careful fraction cutting: Collect a forerun of any low-boiling impurities and stop the distillation before high-boiling impurities begin to co-distill. - Use a short-path distillation apparatus: This minimizes the surface area and reduces product loss due to hold-up. |
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound under vacuum?
Q2: How can I prevent the decarboxylation of my product during distillation?
A2: Decarboxylation is a common issue with β-keto esters upon heating.[2] To minimize this, it is crucial to:
-
Use a high vacuum: This will lower the boiling point of the compound and allow for distillation at a lower temperature.[9]
-
Ensure neutral conditions: Any residual acid or base from the synthesis can catalyze decarboxylation. It is advisable to wash the crude product with a saturated solution of sodium bicarbonate, followed by a water wash, and then thoroughly dry it before distillation.
-
Avoid prolonged heating: Distill the product as efficiently as possible and do not leave it sitting at high temperatures for an extended period.
Q3: What type of vacuum pump should I use?
A3: The choice of vacuum pump depends on the desired operating pressure. For this compound, a standard laboratory vacuum pump capable of reaching pressures in the range of 1-40 mmHg should be sufficient to lower the boiling point to a manageable temperature. A water aspirator can be used, but it will provide a less stable and generally higher pressure.[5]
Q4: Is it necessary to use a fractional distillation column?
A4: For general purification to remove non-volatile impurities, a simple vacuum distillation setup is usually sufficient. If you need to separate the product from impurities with close boiling points, a short fractionating column (e.g., a Vigreux column) can be used. However, this will increase the hold-up of the apparatus. For most routine purifications, a short-path distillation apparatus is a good choice to minimize product loss.
Q5: My distilled product is not pure. What could be the reason?
A5: Impurities in the final product can be due to several factors:
-
Inefficient separation: If impurities have boiling points close to your product, a simple distillation may not be sufficient. Consider using a fractionating column.
-
Co-distillation: An azeotrope may have formed with a solvent or impurity.
-
Decomposition during distillation: The impurity may be a byproduct of decarboxylation. In this case, optimizing the distillation conditions (lower temperature and pressure) is key.
-
Improper fraction collection: Collecting the distillate over too wide a temperature range can lead to the inclusion of impurities.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (760 Torr) | Boiling Point of a Similar Compound |
| This compound | C₁₀H₁₆O₃ | 184.23[6][10] | 274.7 ± 28.0 °C[6] | N/A |
| Ethyl 4-oxocyclohexanecarboxylate | C₉H₁₄O₃ | 170.21[11] | N/A | 150-152 °C at 40 mmHg[7][8] |
Experimental Protocol: Vacuum Distillation of this compound
1. Preparation of the Crude Material:
-
Ensure the crude this compound is free of any acidic or basic impurities by washing it with a saturated solution of sodium bicarbonate, followed by a water wash.
-
Thoroughly dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and remove any residual solvent under reduced pressure using a rotary evaporator.
2. Assembly of the Vacuum Distillation Apparatus:
-
Inspect all glassware for any cracks or defects before assembly.[4]
-
Use a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full).
-
Add a magnetic stir bar to the distillation flask.[4]
-
Lightly grease all ground-glass joints to ensure a good seal.[4]
-
Assemble the distillation apparatus, including a distillation head with a thermometer, a condenser, and a receiving flask. A short-path distillation apparatus is recommended.
-
Position the thermometer correctly, with the top of the bulb level with the bottom of the sidearm to the condenser.
-
Connect the condenser to a circulating cold water supply.
-
Connect the vacuum takeoff to a trap and then to the vacuum pump.
3. Distillation Procedure:
-
Begin stirring the crude material in the distillation flask.
-
Turn on the vacuum pump and allow the system to evacuate. Check for any leaks.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle or an oil bath.
-
Increase the temperature gradually.
-
Collect any low-boiling forerun in a separate receiving flask.
-
When the temperature stabilizes and the desired product begins to distill, switch to a clean receiving flask.
-
Collect the main fraction over a narrow temperature range. Note the boiling point and the pressure.
-
Once the distillation is complete, remove the heating source and allow the apparatus to cool to room temperature before venting the system to atmospheric pressure.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for vacuum distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Decarboxylation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. Ethyl 4-Oxocyclohexanecarboxylate Boiling Point: 150-152 A C40 Mm Hg(Lit.) Boiling Point: 150-152 A C40 Mm Hg(lit.) at Best Price in Shenzhen | Speranza Chemical Co., Ltd. [tradeindia.com]
- 8. Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 [chemicalbook.com]
- 9. Purification [chem.rochester.edu]
- 10. This compound | C10H16O3 | CID 21911973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative NMR Spectral Analysis: Ethyl 1-methyl-4-oxocyclohexanecarboxylate and its Analogue
A detailed comparison of the 1H and 13C NMR spectra of Ethyl 1-methyl-4-oxocyclohexanecarboxylate and Ethyl 4-oxocyclohexanecarboxylate, providing researchers with key data for structural elucidation and quality control.
This guide presents a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of this compound and a closely related analogue, Ethyl 4-oxocyclohexanecarboxylate. The inclusion of the methyl group at the C1 position in the target compound introduces distinct changes in the chemical environment of the nuclei, which are reflected in their respective NMR spectra. This comparison offers valuable insights for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the characterization and differentiation of these and similar substituted cyclohexanone derivatives.
NMR Data Comparison
The following tables summarize the reported 1H and 13C NMR spectral data for this compound and Ethyl 4-oxocyclohexanecarboxylate. The data is presented to facilitate a direct comparison of chemical shifts (δ), multiplicities, and assignments.
Table 1: 1H NMR Spectral Data Comparison
| Assignment | This compound (Predicted) | Ethyl 4-oxocyclohexanecarboxylate |
| -O-CH2 -CH3 | ~4.1-4.2 ppm (q) | 4.15 ppm (q) |
| CH -COOEt | - | 2.50 ppm (m) |
| Cyclohexane Ring Protons | ~1.5-2.6 ppm (m) | 1.8-2.4 ppm (m) |
| -O-CH2-CH3 | ~1.2-1.3 ppm (t) | 1.25 ppm (t) |
| 1-CH3 | ~1.2 ppm (s) | - |
Table 2: 13C NMR Spectral Data Comparison
| Assignment | This compound (Predicted) | Ethyl 4-oxocyclohexanecarboxylate |
| C =O (Ketone) | ~210 ppm | ~210 ppm |
| C =O (Ester) | ~175 ppm | ~175 ppm |
| -O-CH2 -CH3 | ~60 ppm | ~60 ppm |
| Quaternary C 1 | ~45 ppm | - |
| CH -COOEt | - | ~40 ppm |
| Cyclohexane Ring Carbons | ~30-40 ppm | ~30-40 ppm |
| -O-CH2-CH3 | ~14 ppm | ~14 ppm |
| 1-CH3 | ~20-25 ppm | - |
Experimental Protocol
The following is a general protocol for the acquisition of 1H and 13C NMR spectra for small organic molecules like the ones discussed in this guide.
1. Sample Preparation:
-
Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6) in a clean, dry vial.
-
For 13C NMR, a higher concentration (50-100 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Instrument Setup:
-
The spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.
-
The instrument is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming the spectrometer.
-
For 1H NMR, the spectral width is typically set from -2 to 12 ppm.
-
For 13C NMR, the spectral width is typically set from 0 to 220 ppm.
3. Data Acquisition:
-
1H NMR: A standard single-pulse experiment is used. Typically, 8 to 16 scans are acquired with a relaxation delay of 1-2 seconds.
-
13C NMR: A proton-decoupled pulse sequence is used. A larger number of scans (e.g., 128 to 1024 or more) is usually required due to the lower natural abundance and sensitivity of the 13C nucleus. A relaxation delay of 2-5 seconds is common.
4. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
The resulting spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Workflow for NMR Analysis
The following diagram illustrates the general workflow from sample preparation to the final interpretation of NMR spectra.
Caption: A flowchart illustrating the key stages of NMR analysis.
This guide provides a foundational comparison of the NMR spectra of this compound and Ethyl 4-oxocyclohexanecarboxylate. The presented data and protocols are intended to assist researchers in their synthetic and analytical endeavors. For definitive structural confirmation, a full suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) is recommended.
GC-MS Analysis of "Ethyl 1-methyl-4-oxocyclohexanecarboxylate" Reaction Mixture: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures is paramount for process optimization, impurity profiling, and quality control. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the analysis of a reaction mixture containing "Ethyl 1-methyl-4-oxocyclohexanecarboxylate." The information presented is supported by experimental data and detailed protocols to aid in method selection and implementation.
Introduction to the Analyte and its Synthesis
This compound is a keto-ester of interest in organic synthesis. A common synthetic route involves the esterification of 4-oxocyclohexane-1-carboxylic acid with ethanol in the presence of a catalyst such as thionyl chloride[1]. Another potential synthesis could involve the methylation of ethyl 4-oxocyclohexanecarboxylate. These synthetic pathways suggest the likely presence of starting materials, reagents, solvents, and potential byproducts in the reaction mixture, all of which need to be effectively separated and identified.
Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[2] It is particularly well-suited for the analysis of reaction mixtures containing relatively non-polar compounds like this compound.
A robust GC-MS method is crucial for obtaining reliable and reproducible results. The following protocol is based on established methods for similar cyclohexanecarboxylate derivatives.[3]
1. Sample Preparation:
-
Dilution: Accurately weigh and dissolve a sample of the reaction mixture in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Filtration: If particulate matter is present, filter the diluted sample through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.
-
Vialing: Transfer the filtered sample into a 1.5 mL glass autosampler vial.
2. GC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Column | DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless (for trace analysis) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature: 70 °C, hold for 2 minutes; Ramp: 15 °C/min to 280 °C, hold for 5 minutes |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
3. Data Analysis and Interpretation:
-
Peak Identification: The primary identification of this compound (Molecular Weight: 184.23 g/mol ) and other components will be based on their mass spectra.[4] The fragmentation pattern of esters typically involves characteristic losses of the alkoxy group and rearrangements.[5][6] The mass spectrum of the target compound would be compared with a reference library (e.g., NIST) for confirmation.
-
Quantitative Analysis: For quantitative analysis, a calibration curve should be constructed using standard solutions of purified this compound at known concentrations. The peak area of a characteristic ion is plotted against concentration.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, other techniques can also be employed for the analysis of the "this compound" reaction mixture. The choice of technique depends on the specific analytical requirements, such as the need for quantitation, the nature of the impurities, and available instrumentation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Principle | Separation based on volatility and polarity, followed by mass-based identification and quantification. | Separation based on polarity, followed by mass-based identification and quantification. | Separation based on volatility and polarity, with universal detection of organic compounds.[7] |
| Analyte Suitability | Volatile and thermally stable compounds. Ideal for the target keto-ester. | Non-volatile, thermally labile, and polar compounds. May be suitable for non-volatile byproducts. | Volatile and thermally stable compounds. |
| Strengths | Excellent separation efficiency, definitive compound identification through mass spectral libraries, high sensitivity.[2] | Accommodates a wider range of compound polarities and volatilities, suitable for thermally unstable compounds. | Robust, cost-effective, excellent for routine quantitative analysis, wide linear range.[8] |
| Limitations | Requires analytes to be volatile and thermally stable. Derivatization may be needed for some compounds. | Can have issues with peak shape for certain compounds like β-keto esters due to tautomerism.[9] | Does not provide structural information for compound identification; relies on retention time matching with standards. |
| Typical Application | Comprehensive qualitative and quantitative analysis of reaction mixtures, impurity profiling. | Analysis of reaction mixtures containing non-volatile starting materials, products, or byproducts.[10][11] | Routine process monitoring, yield determination, and quality control where component identities are known.[8] |
Visualizing the Workflow and Method Comparison
To better illustrate the analytical process and the decision-making involved in selecting a method, the following diagrams are provided.
Caption: Workflow for GC-MS analysis of the reaction mixture.
Caption: Comparison of analytical methods for the reaction mixture.
Conclusion
For a comprehensive analysis of a reaction mixture containing "this compound," GC-MS stands out as the preferred technique, offering excellent separation and definitive identification of components. However, for routine quantitative analysis where the components are known, GC-FID provides a robust and cost-effective alternative. HPLC-MS becomes particularly valuable when the reaction mixture is expected to contain non-volatile or thermally labile compounds that are not amenable to GC analysis. The choice of the optimal analytical method will ultimately be guided by the specific goals of the analysis, whether it be in-depth impurity profiling, routine process monitoring, or the analysis of a complex mixture with a wide range of component properties.
References
- 1. Ethyl 4-oxocyclohexanecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C10H16O3 | CID 21911973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. Advanced GC-MS Blog Journal: Organic Chemical Reaction Yields Optimization by GC-MS with Cold EI and Walk-by GC-FID [blog.avivanalytical.com]
- 9. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 10. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis for Synthetic Chemists: Ethyl vs. Methyl 1-methyl-4-oxocyclohexanecarboxylate
For researchers and professionals in drug development and chemical synthesis, the selection of building blocks is a critical decision that influences reaction efficiency, yield, and scalability. This guide provides an objective comparison of two closely related intermediates: Ethyl 1-methyl-4-oxocyclohexanecarboxylate and Mthis compound. By examining their physicochemical properties and analyzing their structural differences, we can infer their respective performance in key chemical transformations.
Physicochemical Properties: A Side-by-Side Comparison
The primary distinction between the two molecules lies in the ester group—ethyl versus methyl. This seemingly minor difference results in variations in molecular weight, boiling point, and density, which are crucial considerations for reaction setup and purification.
| Property | This compound | Mthis compound |
| CAS Number | 147905-77-9[1] | 37480-41-4[2][3][4] |
| Molecular Formula | C₁₀H₁₆O₃[1] | C₉H₁₄O₃[3][4] |
| Molecular Weight | 184.23 g/mol [1] | 170.21 g/mol [3][4] |
| Appearance | Colorless to Yellow Liquid | Colorless to Light Yellow Liquid[3] |
| Boiling Point | 274.7±28.0 °C (Predicted at 760 Torr) | 80-83 °C (at 0.2 Torr)[3] |
| Density | 1.113±0.06 g/cm³ (Predicted) | 1.070±0.06 g/cm³ (Predicted)[3] |
Structural and Reactivity Analysis
Both compounds feature a cyclohexanone ring with a quaternary center at the C1 position, bearing both a methyl group and a carboxylate ester. This structure offers several sites for chemical modification, primarily at the ketone's carbonyl group and the alpha-carbons.
The key difference influencing reactivity is the steric bulk of the ester group. The ethyl group is larger than the methyl group, which can lead to predictable differences in reaction kinetics.[5][6][7]
-
Steric Hindrance: The ethyl group in this compound exerts slightly more steric hindrance around the ester carbonyl. This can marginally slow the rate of reactions involving nucleophilic attack at the ester, such as hydrolysis or transesterification, compared to its methyl counterpart.[5]
-
Enolate Formation: Both molecules can form enolates at the C3 and C5 positions adjacent to the ketone. The choice of the ester group is unlikely to have a significant electronic effect on the acidity of these alpha-protons. However, the overall size of the molecule could influence solvent cage effects or interactions with bulky bases like Lithium Diisopropylamide (LDA).
In analogous systems, such as the comparison between methyl and ethyl 3-oxodecanoate, the ethyl ester's greater steric bulk leads to slightly slower reaction rates for alkylation and acylation.[5] Therefore, for reactions where maximum speed is desired and steric hindrance from the substrate could be a limiting factor, the methyl ester may be the preferred choice. Conversely, the ethyl ester might offer slightly enhanced stability against undesired hydrolysis.
Applications in Synthesis
Both molecules are valuable intermediates. The ketone can be used for reductions, reductive aminations, or Wittig reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or used in Claisen condensations. The choice between the ethyl and methyl ester often comes down to practical considerations:
-
Post-Reaction Workup: Methanol, a byproduct of methyl ester hydrolysis, is more volatile and can be easier to remove than ethanol.
-
Transesterification: If the synthetic route involves a subsequent transesterification step with a more complex alcohol, starting with the more reactive methyl ester could be advantageous.
-
Cost and Availability: In many cases, the selection is dictated by the commercial availability and cost of the respective starting material.
Representative Experimental Protocol: Ketone Reduction
The following is a generalized protocol for the reduction of the 4-oxo group, a common transformation for these substrates. This protocol is representative and should be optimized for the specific substrate and scale.
Objective: To reduce the ketone functionality of the title compounds to a hydroxyl group using sodium borohydride.
Materials:
-
Ethyl or Mthis compound (1.0 eq)
-
Methanol (MeOH) or Ethanol (EtOH) as solvent
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the starting keto-ester (1.0 eq) in the corresponding alcohol solvent (e.g., MeOH for the methyl ester, EtOH for the ethyl ester) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the bubbling ceases and the pH is acidic (~pH 2-3).
-
Extraction: Remove the alcohol solvent under reduced pressure. Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-hydroxy-1-methylcyclohexanecarboxylate ester.
Conclusion
While this compound and Mthis compound are structurally very similar, the choice between them can have subtle implications for chemical synthesis.
-
Mthis compound is expected to be slightly more reactive in transformations involving the ester group due to lower steric hindrance. It may be preferred for reactions requiring faster kinetics or for easier removal of the alcohol byproduct.
-
This compound offers a slightly bulkier profile, which could impart greater stability against unintended hydrolysis and may be chosen for this reason or based on commercial sourcing advantages.
Ultimately, for many applications, the two reagents can be used interchangeably, and the decision will likely be guided by empirical testing, reaction conditions, and economic factors. This guide serves as a foundational tool for making an informed initial selection in the design of novel synthetic routes.
References
- 1. This compound | C10H16O3 | CID 21911973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mthis compound | 37480-41-4 [sigmaaldrich.com]
- 3. Cyclohexanecarboxylic acid, 1-methyl-4-oxo-, methyl ester | 37480-41-4 [chemicalbook.com]
- 4. methyl 1-methyl-4-oxocyclohexane-1-carboxylate - CAS:37480-41-4 - Sunway Pharm Ltd [3wpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. Methyl vs Ethyl: Comparing Organic Sidekicks in the Chemistry Playground - Housing Innovations [dev.housing.arizona.edu]
A Comparative Guide to the Reactivity of Methyl vs. Ethyl Keto Esters in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, β-keto esters are invaluable intermediates, prized for their versatility in forming carbon-carbon bonds. Among the most frequently utilized are methyl and ethyl keto esters, such as methyl acetoacetate and ethyl acetoacetate. The choice between a methyl or an ethyl ester can significantly influence reaction rates, yields, and the overall efficiency of a synthetic route. This guide provides an objective comparison of the reactivity of methyl and ethyl keto esters in key synthetic transformations, supported by experimental data and detailed protocols.
At a Glance: Key Reactivity Differences
The primary differences in reactivity between methyl and ethyl keto esters stem from the electronic and steric properties of the methyl and ethyl groups.
-
Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group. This can influence the acidity of the α-proton and the electrophilicity of the carbonyl carbon.
-
Steric Effects: The ethyl group is bulkier than the methyl group, which can lead to steric hindrance in reactions involving nucleophilic attack at the carbonyl carbon or the α-carbon.
These subtle differences manifest in varying performance across several common reactions.
Quantitative Data Summary
The following table summarizes the available quantitative data comparing the reactivity of methyl and ethyl keto esters. It is important to note that direct side-by-side kinetic studies for all reactions are not extensively available in the literature. Therefore, some comparisons are based on reported yields under similar, though not identical, conditions.
| Reaction | Methyl Keto Ester Reactivity | Ethyl Keto Ester Reactivity | Key Observations |
| Hydrolysis | Generally faster hydrolysis rates. | Slower hydrolysis rates, approximately 2-3 times slower than the corresponding methyl ester.[1] | The smaller methyl group offers less steric hindrance to the incoming nucleophile (water or hydroxide). |
| Alkylation | Potentially faster reaction rates due to less steric hindrance around the enolate. | Slightly slower reaction rates may be observed due to the bulkier ethyl group. | Yields are often comparable, as seen in typical acetoacetic ester syntheses where both are used effectively.[2][3] |
| Claisen Condensation | Self-condensation of methyl acetate is a viable route to methyl acetoacetate. | Self-condensation of ethyl acetate is a classic method for synthesizing ethyl acetoacetate.[4][5][6] | Comparative yield data under identical conditions is scarce, but both are efficient. |
| Transesterification | Commonly used as a starting material for transesterification to produce other esters.[7][8] | Also widely used for transesterification, with reactivity dependent on the catalyst and alcohol used.[7][8] | Reactivity is highly dependent on the specific reaction conditions and catalytic system employed. |
| Decarboxylation | The resulting β-keto acid undergoes decarboxylation upon heating. | The resulting β-keto acid also readily decarboxylates. | The rate of decarboxylation is primarily dependent on the stability of the enol intermediate of the β-keto acid, with minimal influence from the original ester group.[9][10] |
Reaction Mechanisms and Logical Relationships
The following diagrams illustrate the key reaction mechanisms discussed in this guide.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Alkylation of Methyl Acetoacetate
This protocol is adapted from a procedure designed for an undergraduate organic chemistry laboratory.[1][2]
Materials:
-
Methanol (40 mL)
-
Sodium methoxide (7.0 g)
-
Methyl acetoacetate (15.1 g)
-
Bromoethane (20.0 g)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in methanol.
-
To the stirred solution, add methyl acetoacetate.
-
Heat the mixture to a gentle reflux.
-
Add bromoethane dropwise to the refluxing mixture.
-
Continue refluxing for 1-2 hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation. A typical reported yield is in the range of 7.5-9.0 g.[2]
Alkylation of Ethyl Acetoacetate
This is a general procedure for the alkylation of ethyl acetoacetate.[11]
Materials:
-
Absolute ethanol (2.5 L per 5 moles of ethyl acetoacetate)
-
Sodium (115 g, 5 atoms per 5 moles of ethyl acetoacetate)
-
Ethyl acetoacetate (650 g, 5 moles)
-
n-Butyl bromide (750 g, 5.47 moles)
Procedure:
-
In a large flask equipped with a stirrer and reflux condenser, dissolve sodium in absolute ethanol. This should be done gradually.
-
After all the sodium has dissolved, add ethyl acetoacetate to the sodium ethoxide solution.
-
Heat the mixture to a gentle boil with stirring.
-
Add n-butyl bromide to the boiling solution over a period of about two hours.
-
Continue to reflux the mixture until it is neutral to moist litmus paper (approximately 8-10 hours).
-
After the reaction is complete, cool the mixture.
-
Decant the solution from the precipitated sodium bromide.
-
Wash the salt with a small amount of absolute ethanol and add the washings to the main solution.
-
Distill off the excess alcohol.
-
The crude ethyl n-butylacetoacetate can be purified by vacuum distillation.
Discussion of Reactivity Trends
The observed differences in reactivity can be rationalized by considering the interplay of steric and electronic effects.
-
Hydrolysis: The slower hydrolysis of ethyl esters compared to methyl esters is a well-documented phenomenon.[1] The larger ethyl group presents greater steric hindrance to the approach of the nucleophile (water or hydroxide ion) to the carbonyl carbon. This increases the activation energy of the reaction, leading to a slower rate.
-
Alkylation: In the alkylation of the enolate of a β-keto ester, the reaction occurs at the α-carbon. While the difference in steric hindrance between a methyl and an ethyl group on the ester functionality is further from the reaction center, it can still influence the approach of the alkylating agent. However, since the enolate is a highly reactive nucleophile, this effect may be less pronounced, leading to comparable yields in many cases.[2][3] The choice between methyl and ethyl acetoacetate in this synthesis is often dictated by the desired final product (a methyl or ethyl ketone after decarboxylation, if the ester is not hydrolyzed) and economic factors.
-
Claisen Condensation: The Claisen condensation involves the formation of an enolate from one ester molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.[4][5][6] The slightly greater electron-donating effect of the ethyl group in ethyl acetate might slightly decrease the acidity of the α-protons compared to methyl acetate, potentially leading to a slower rate of enolate formation. Conversely, the carbonyl carbon of methyl acetate might be slightly more electrophilic. However, without direct comparative kinetic data, it is difficult to definitively state which would be more reactive. Both are synthetically useful and widely employed.
-
Decarboxylation: The decarboxylation step in the acetoacetic ester synthesis proceeds through the β-keto acid intermediate. The rate-determining step involves the formation of a cyclic transition state leading to an enol and carbon dioxide.[9][10] The nature of the alkyl group on the original ester (methyl or ethyl) has a negligible effect on this process, as it is lost during the prior hydrolysis step.
Conclusion
Both methyl and ethyl keto esters are highly valuable and versatile reagents in organic synthesis. The choice between them is often nuanced and depends on the specific reaction and desired outcome.
-
For reactions where steric hindrance at the carbonyl group is a critical factor, such as hydrolysis , methyl esters generally exhibit higher reactivity .
-
In acetoacetic ester synthesis , both methyl and ethyl acetoacetate are excellent starting materials, and the choice may be guided by factors such as the availability of reagents and the desired final ketone structure.
-
For Claisen condensations , both methyl and ethyl esters of simple carboxylic acids are effective, and the differences in reactivity are likely to be minor in most synthetic applications.
For professionals in drug development and research, understanding these subtle differences can be crucial for optimizing reaction conditions, improving yields, and designing more efficient synthetic routes. Further direct comparative studies under standardized conditions would be beneficial to provide more definitive quantitative comparisons.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 8. DSpace [cora.ucc.ie]
- 9. Kinetics of the Decarboxylation of Acetoacetic acid | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Synthesis of 1,4-Disubstituted Cyclohexanones: Alternative Reagents and Methodologies
For researchers, scientists, and drug development professionals, the synthesis of 1,4-disubstituted cyclohexanones represents a critical step in the construction of a wide array of biologically active molecules and complex natural products. This guide provides an objective comparison of key synthetic strategies, offering detailed experimental data and protocols to inform the selection of the most suitable method for a given research objective.
This comparative analysis focuses on four prominent methodologies for the synthesis of 1,4-disubstituted cyclohexanones: the Robinson Annulation, Michael Addition-based cascade reactions, the Diels-Alder reaction, and transition metal-catalyzed 1,4-additions. Each method offers distinct advantages and is suited to different substrate scopes and desired stereochemical outcomes.
Robinson Annulation
The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a cyclohexenone ring.[1][2] This tandem process is highly efficient for creating fused ring systems.[1]
Comparative Performance of Robinson Annulation Methods
| Method | Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Yield (%) | Stereoselectivity (ee) | Reference |
| One-Pot Asymmetric Robinson Annulation | 2-methyl-1,3-cyclohexanedione | Methyl vinyl ketone | (S)-(-)-Proline | DMSO | 49 | 76% ee | [3] |
| Microwave-Assisted Robinson Annulation | 1,3-Diaryl-2-propen-1-ones | Ethylacetoacetate | Potassium carbonate | neat | High | Not reported |
Experimental Protocol: One-Pot Asymmetric Robinson Annulation of Wieland-Miescher Ketone[3]
-
Reaction Setup: In a round-bottom flask, dissolve 2-methyl-1,3-cyclohexanedione in dimethyl sulfoxide (DMSO).
-
Catalyst Addition: Add a catalytic amount of (S)-(-)-proline to the solution.
-
Reagent Addition: Slowly add methyl vinyl ketone to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched Wieland-Miescher ketone.
References
Stereochemical Confirmation of Ethyl 1-methyl-4-oxocyclohexanecarboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a critical aspect of drug development and chemical research, as different stereoisomers of a molecule can exhibit markedly different biological activities. This guide provides a comprehensive comparison of analytical techniques for confirming the stereochemistry of cis- and trans-Ethyl 1-methyl-4-oxocyclohexanecarboxylate. As a point of comparison, analogous data for the closely related cis- and trans-Methyl 4-oxocyclohexanecarboxylate is also presented. This document outlines detailed experimental protocols and presents simulated, yet representative, experimental data to illustrate the application of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC) in unambiguous stereochemical assignment.
Spectroscopic and Chromatographic Data Comparison
The following tables summarize the expected quantitative data from key analytical techniques for the cis and trans isomers of Ethyl 1-methyl-4-oxocyclohexanecarboxylate and Methyl 4-oxocyclohexanecarboxylate.
Table 1: ¹H NMR Spectral Data (Simulated)
| Compound | Isomer | δ (ppm) - C1-CH₃ | δ (ppm) - O-CH₂-CH₃ (quartet) | δ (ppm) - O-CH₂-CH₃ (triplet) | δ (ppm) - Cyclohexane Protons |
| This compound | cis | 1.25 (s) | 4.12 (q) | 1.25 (t) | 1.80-2.60 (m) |
| trans | 1.15 (s) | 4.10 (q) | 1.23 (t) | 1.60-2.50 (m) | |
| Methyl 4-oxocyclohexanecarboxylate | cis | - | - | - | 1.90-2.70 (m) |
| trans | - | - | - | 1.70-2.60 (m) |
Note: In the cis isomer, the axial methyl group is expected to be more shielded and thus appear at a slightly higher field (lower ppm) compared to the equatorial methyl group in the trans isomer. The cyclohexane proton signals will show complex multiplets with slight differences in chemical shifts and coupling constants between the isomers.
Table 2: ¹³C NMR Spectral Data (Simulated)
| Compound | Isomer | δ (ppm) - C=O (ketone) | δ (ppm) - C=O (ester) | δ (ppm) - C1 | δ (ppm) - C4 | δ (ppm) - C1-CH₃ | δ (ppm) - O-CH₂-CH₃ | δ (ppm) - O-CH₂-CH₃ |
| This compound | cis | 210.5 | 175.0 | 45.0 | 41.0 | 25.0 | 60.5 | 14.2 |
| trans | 211.0 | 175.5 | 45.5 | 41.2 | 22.0 | 60.3 | 14.1 | |
| Methyl 4-oxocyclohexanecarboxylate | cis | 210.8 | 175.8 | 43.5 | 41.5 | - | - | - |
| trans | 211.2 | 176.0 | 43.8 | 41.7 | - | - | - |
Note: The chemical shift of the methyl carbon (C1-CH₃) is a key indicator, with the axial methyl in the cis isomer typically appearing at a lower chemical shift (more shielded) due to the gamma-gauche effect.
Table 3: Chiral HPLC Retention Times (Representative)
| Compound | Isomer | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 |
| This compound | Racemic | 10.2 | 12.5 |
| Methyl 4-oxocyclohexanecarboxylate | Racemic | 9.8 | 11.9 |
Note: The separation of enantiomers is achieved using a chiral stationary phase. The difference in retention times allows for the quantification of each enantiomer in a racemic mixture.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: 500 MHz NMR Spectrometer.
-
Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Acquisition time: 3.0 s
-
Relaxation delay: 2.0 s
-
-
Data Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.
3. ¹³C NMR Spectroscopy:
-
Instrument: 125 MHz NMR Spectrometer.
-
Parameters:
-
Pulse sequence: zgpg30 (proton decoupled)
-
Number of scans: 1024
-
Acquisition time: 1.5 s
-
Relaxation delay: 2.0 s
-
-
Data Processing: Apply a line broadening of 1.0 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.
4. Nuclear Overhauser Effect Spectroscopy (NOESY):
-
Instrument: 500 MHz NMR Spectrometer.
-
Parameters:
-
Pulse sequence: noesygpph
-
Mixing time: 500 ms
-
Number of scans: 32
-
Acquisition time: 0.2 s
-
Relaxation delay: 2.0 s
-
-
Data Processing: Process the 2D data using appropriate software to identify through-space correlations. For the cis isomer, a key NOE correlation is expected between the axial C1-methyl protons and the axial protons at C2 and C6. In the trans isomer, with an equatorial methyl group, such correlations will be absent.
X-ray Crystallography
1. Crystal Growth:
-
Dissolve the purified isomer in a suitable solvent (e.g., a mixture of hexane and ethyl acetate).
-
Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.
-
Alternatively, use vapor diffusion by placing the vial containing the sample solution in a sealed chamber with a more volatile anti-solvent.
2. Data Collection:
-
Instrument: Single-crystal X-ray diffractometer with a CCD detector and a Mo Kα radiation source (λ = 0.71073 Å).
-
Procedure:
-
Mount a suitable single crystal on a goniometer head.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal.
-
3. Structure Solution and Refinement:
-
Software: Use standard crystallographic software packages (e.g., SHELXS, SHELXL).
-
Procedure:
-
Integrate the diffraction data to obtain reflection intensities.
-
Solve the phase problem to obtain an initial electron density map.
-
Build the molecular model into the electron density map.
-
Refine the atomic positions and thermal parameters to achieve the best fit with the experimental data. The final refined structure will provide the absolute stereochemistry of the molecule in the crystalline state.
-
Chiral High-Performance Liquid Chromatography (HPLC)
1. Sample Preparation:
-
Prepare a stock solution of the racemic mixture at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a series of dilutions for calibration if quantitative analysis is required.
2. HPLC Conditions:
-
Instrument: HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (due to the ester carbonyl chromophore).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peak areas of the two separated enantiomers to determine their relative proportions.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the stereochemical confirmation of this compound.
Caption: Workflow for the synthesis, separation, and stereochemical analysis of isomers.
By employing a combination of these powerful analytical techniques, researchers can confidently determine the stereochemistry of this compound and its analogs, a crucial step in advancing drug discovery and development projects.
A Comparative Guide to Purity Assessment of Ethyl 1-methyl-4-oxocyclohexanecarboxylate by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients and other complex molecules. Ethyl 1-methyl-4-oxocyclohexanecarboxylate, a key building block in various synthetic pathways, requires robust analytical methods for its quality control. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and illustrative data.
A significant challenge in the analysis of β-keto esters like this compound is the presence of keto-enol tautomerism, which can lead to poor peak shapes in reversed-phase HPLC[1]. This guide will address this challenge by proposing a robust HPLC method and comparing its performance with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on various factors, including the nature of the compound, the expected impurities, and the desired level of accuracy and sensitivity. Below is a comparison of HPLC, GC-MS, and qNMR for the analysis of this compound.
| Parameter | HPLC | GC-MS | qNMR |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio | Quantitative analysis based on nuclear spin properties in a magnetic field |
| Precision | High | High | Very High |
| Sensitivity | Moderate to High | Very High | Low to Moderate |
| Analysis Time | ~15-30 min | ~20-40 min | ~10-20 min per sample |
| Sample Derivatization | Not typically required | May be required to improve volatility and peak shape | Not required |
| Impurity Identification | Requires reference standards or MS detector | Excellent identification capabilities based on mass spectra | Good for structural elucidation of major impurities |
| Quantitation | Relative (area percent) or external/internal standards | Relative (area percent) or external/internal standards | Absolute or relative quantitation against a certified internal standard |
| Challenges for this Analyte | Keto-enol tautomerism can cause peak broadening.[1] | Thermal degradation of the analyte is possible. | Lower sensitivity for trace impurities. |
Illustrative Data Summary
The following table presents hypothetical data to illustrate the expected performance of each technique in the purity assessment of a sample of this compound.
| Analytical Technique | Purity (%) | Major Impurity 1 (%) | Major Impurity 2 (%) | Limit of Detection (LOD) |
| Optimized HPLC | 99.5 | 0.25 | 0.15 | 0.01% |
| GC-MS | 99.4 | 0.30 | 0.20 | 0.005% |
| qNMR | 99.6 | 0.20 | 0.10 | 0.1% |
Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
High-Performance Liquid Chromatography (HPLC)
This proposed method aims to mitigate the effects of keto-enol tautomerism by using an acidic mobile phase and a controlled column temperature.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of Acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and excellent impurity identification capabilities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 min at 220°C.
-
-
Injector Temperature: 250°C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 230°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-400
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct and highly accurate method for purity determination without the need for a reference standard of the analyte itself.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Accurately weigh approximately 5 mg of the internal standard.
-
Dissolve both in 0.75 mL of CDCl₃ in an NMR tube.
-
-
Acquisition Parameters:
-
Pulse sequence: A standard 90° pulse experiment.
-
Relaxation delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the FID.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Logical Workflow for Purity Assessment
The following diagram illustrates the decision-making process and workflow for the purity assessment of this compound.
Caption: Workflow for purity assessment of this compound.
References
Comparison of different synthetic routes to cyclic beta-keto esters
A comprehensive guide to the synthesis of cyclic β-keto esters, pivotal intermediates in the synthesis of pharmaceuticals and natural products. This document provides a comparative analysis of three prominent synthetic methodologies: the classic Dieckmann Condensation, a modern Rhodium-catalyzed Intramolecular C-H Insertion, and a versatile approach utilizing Meldrum's acid derivatives. The guide is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights to inform the selection of the most suitable synthetic route.
Dieckmann Condensation
The Dieckmann Condensation is a cornerstone of organic synthesis for the formation of cyclic β-keto esters, typically five or six-membered rings, through an intramolecular Claisen condensation of a diester.[1][2] The reaction is base-catalyzed, with sodium ethoxide being a common choice, and proceeds via the formation of a stabilized enolate intermediate.[1]
Reaction Mechanism
The reaction is initiated by the deprotonation of an α-carbon of the diester by a strong base, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the other ester group within the same molecule, leading to a cyclic tetrahedral intermediate. The subsequent elimination of an alkoxide restores the carbonyl group, yielding the cyclic β-keto ester. The driving force for this reaction is the formation of a highly stabilized enolate of the product.[1]
Caption: Mechanism of the Dieckmann Condensation.
Performance Data
| Parameter | Dieckmann Condensation |
| Product | Ethyl 2-oxocyclopentanecarboxylate |
| Starting Material | Diethyl adipate |
| Reagents | Sodium ethoxide, Toluene |
| Yield | 75-82%[3] |
| Reaction Time | Not specified, reflux conditions |
| Temperature | Reflux |
Experimental Protocol: Synthesis of Ethyl 2-oxocyclopentanecarboxylate
A total of 950g of toluene, 132g of 98% concentrated sodium ethoxide, and 300g of diethyl adipate are placed in a flask and heated under reflux. The reaction is monitored by gas chromatography until the content of diethyl adipate is less than 1%. After the reaction is complete, the generated alcohol is removed, and the mixture is cooled to 30°C. It is then neutralized with 30% hydrochloric acid, and the organic phase is separated from the aqueous phase. After drying the organic phase, it is subjected to vacuum distillation at 83-88 °C/5mmHg to collect the product, yielding Ethyl 2-oxocyclopentanecarboxylate.[3]
Rhodium-Catalyzed Intramolecular C-H Insertion
A modern and efficient alternative for the synthesis of cyclic ketones is the rhodium-catalyzed intramolecular C-H insertion of α-diazo ketones.[4] This method offers a powerful way to form C-C bonds under mild conditions and has been successfully applied to the synthesis of various α-aryl cyclopentanones.[4]
Reaction Mechanism
The reaction is initiated by the reaction of the diazo compound with a rhodium(II) catalyst to form a rhodium-carbene intermediate. This highly reactive species then undergoes an intramolecular C-H insertion, where a C-H bond inserts into the metal-carbene bond, forming the new C-C bond and regenerating the catalyst.
Caption: Mechanism of Rhodium-Catalyzed C-H Insertion.
Performance Data
| Parameter | Rhodium-Catalyzed C-H Insertion |
| Product | α-Aryl Cyclopentanones |
| Starting Material | α-Aryl-α-diazo ketones |
| Reagents | Rh₂(OAc)₄ (catalyst), Dichloromethane |
| Yield | Generally high, up to 95%[4] |
| Reaction Time | 1-2 hours |
| Temperature | Room Temperature or Reflux |
Experimental Protocol: General Procedure for Rhodium-Catalyzed Cyclization
To a solution of the α-aryl-α-diazo ketone (0.2 mmol) in dry dichloromethane (10 mL) is added rhodium(II) acetate (1 mol %). The mixture is stirred at room temperature or refluxed for 1-2 hours until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the corresponding α-aryl cyclopentanone.[4]
Synthesis via Meldrum's Acid Derivatives
The use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) provides a versatile and high-yielding route to β-keto esters. The general strategy involves the acylation of Meldrum's acid followed by alcoholysis of the resulting acyl derivative.[5] This method is particularly useful for the synthesis of macrocyclic β-keto lactones.[6]
Reaction Mechanism
The synthesis begins with the acylation of Meldrum's acid. The resulting 5-acyl-Meldrum's acid derivative is then subjected to thermolysis in the presence of an alcohol. This leads to the formation of a reactive acylketene intermediate, which is trapped by the alcohol to furnish the desired β-keto ester. For the synthesis of cyclic β-keto esters (or lactones), an ω-hydroxy-acyl Meldrum's acid derivative undergoes an intramolecular alcoholysis.
Caption: Mechanism of β-Keto Ester Synthesis via Meldrum's Acid.
Performance Data
| Parameter | Meldrum's Acid Route |
| Product | 3-Oxo-5-pentanolide (6-membered β-keto lactone) |
| Starting Material | ω-Hydroxy-acyl Meldrum's acid derivative |
| Reagents | Tetrahydrofuran (THF) |
| Yield | 87%[6] |
| Reaction Time | Not specified, slow addition at reflux |
| Temperature | Reflux |
Experimental Protocol: Synthesis of 3-Oxo-5-pentanolide
An ω-benzyloxy carboxylic acid is converted to its acid chloride and condensed with Meldrum's acid. The benzyl protecting group is then removed. The resulting ω-hydroxy-acyl Meldrum's acid derivative is dissolved in THF and added slowly to refluxing THF. After the reaction is complete, the solvent is removed, and the product is purified to yield 3-oxo-5-pentanolide.[6]
Comparative Summary
| Feature | Dieckmann Condensation | Rhodium-Catalyzed C-H Insertion | Meldrum's Acid Route |
| Generality | Well-established for 5- and 6-membered rings.[2] | Broad scope for various ring sizes and complex structures. | Versatile for both acyclic and cyclic (including macrocyclic) β-keto esters.[6] |
| Reaction Conditions | Requires strong base and often high temperatures. | Mild conditions, often at room temperature. | Generally requires reflux, but conditions can be adapted. |
| Starting Materials | Diesters. | α-Diazo esters/ketones. | Carboxylic acids and Meldrum's acid. |
| Key Intermediate | Enolate. | Rhodium-carbene. | Acylketene. |
| Yields | Good to excellent (75-82%).[3] | Generally high (up to 95%).[4] | Often very high (e.g., 87%).[6] |
| Advantages | Inexpensive reagents, well-understood mechanism. | High efficiency, mild conditions, broad substrate scope. | High yields, readily available starting materials, access to macrocycles. |
| Limitations | Limited to 5- and 6-membered rings, requires stoichiometric base. | Requires synthesis of diazo compounds, catalyst cost. | Multi-step preparation of the acyl Meldrum's acid precursor. |
General Experimental Workflow
The synthesis of cyclic β-keto esters, regardless of the chosen route, generally follows a standard workflow in a research setting. This involves careful planning and execution of the reaction, followed by purification and characterization of the final product.
Caption: A typical experimental workflow for synthesis.
Conclusion
The choice of synthetic route to cyclic β-keto esters depends heavily on the specific target molecule, available starting materials, and desired scale. The Dieckmann Condensation remains a reliable and cost-effective method for simple 5- and 6-membered rings. For more complex targets requiring milder conditions and higher efficiency, Rhodium-catalyzed C-H insertion presents a powerful, albeit more expensive, alternative. The Meldrum's acid route offers excellent yields and great versatility, particularly for the synthesis of β-keto lactones and macrocycles, from readily accessible carboxylic acids. This guide provides the necessary data and protocols to enable an informed decision for the practicing chemist.
References
- 1. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Rhodium-catalyzed intramolecular C-H insertion of alpha-aryl-alpha-diazo ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Spectroscopic Scrutiny: A Comparative Analysis of Ethyl 1-methyl-4-oxocyclohexanecarboxylate Isomers
A detailed spectroscopic comparison of the cis and trans isomers of Ethyl 1-methyl-4-oxocyclohexanecarboxylate is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of the distinct spectral characteristics of each isomer, supported by representative data and detailed experimental protocols, to aid in their unambiguous identification and characterization.
The spatial arrangement of substituents in cyclic molecules can profoundly influence their physical, chemical, and biological properties. In the case of this compound, a key intermediate in the synthesis of various pharmaceutical compounds, the distinction between its cis and trans diastereomers is of paramount importance. This guide leverages fundamental principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a clear framework for differentiating these two isomers.
At a Glance: Comparative Spectroscopic Data
Due to the limited availability of directly comparable experimental data for the title compound's isomers in publicly accessible databases, the following table presents expected and representative data based on the well-established principles of conformational analysis of substituted cyclohexanes and spectral data from closely related analogs. The cis isomer refers to the conformation where the ethyl carboxylate group is axial and the methyl group is equatorial, or vice-versa, while the more stable chair conformation of the trans isomer has both substituents in equatorial positions.
| Spectroscopic Technique | Parameter | cis-Isomer (Axial/Equatorial) | trans-Isomer (Diequatorial) |
| ¹H NMR | Chemical Shift of C1-CH₃ (ppm) | ~ 1.2 - 1.4 (Axial) or ~1.0-1.2 (Equatorial) | ~ 1.0 - 1.2 |
| Chemical Shift of -OCH₂CH₃ (ppm) | Quartet, ~ 4.1 - 4.2 | Quartet, ~ 4.0 - 4.1 | |
| Coupling Constants of Cyclohexane Protons (Hz) | Complex multiplets with smaller J-values for axial-equatorial and equatorial-equatorial couplings. | Distinct axial-axial couplings (large J-values, ~10-13 Hz). | |
| ¹³C NMR | Chemical Shift of C1 (ppm) | Shielded (upfield shift) | Deshielded (downfield shift) |
| Chemical Shift of C1-CH₃ (ppm) | ~ 20 - 25 | ~ 18 - 22 | |
| Chemical Shift of C=O (ester) (ppm) | ~ 173 - 175 | ~ 174 - 176 | |
| Chemical Shift of C=O (ketone) (ppm) | ~ 208 - 210 | ~ 209 - 211 | |
| IR Spectroscopy | C=O Stretching Frequency (cm⁻¹) | Two distinct C=O bands for ketone and ester. | Two distinct C=O bands for ketone and ester. |
| Fingerprint Region (cm⁻¹) | Unique pattern of bands. | Distinctly different pattern of bands compared to the cis-isomer. | |
| Mass Spectrometry | Molecular Ion (M⁺) Peak | m/z = 184 | m/z = 184 |
| Fragmentation Pattern | Potentially different relative abundances of fragment ions due to stereochemical differences influencing fragmentation pathways. | Potentially different relative abundances of fragment ions. |
Deciphering the Isomers: A Spectroscopic Deep Dive
The conformational rigidity of the cyclohexane ring in both isomers leads to distinct spectroscopic signatures, particularly in NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The key to distinguishing the cis and trans isomers lies in the different magnetic environments of the axial and equatorial substituents. In the more stable chair conformation of the trans isomer, both the methyl and the ethyl carboxylate groups occupy equatorial positions to minimize steric strain. In the cis isomer, one substituent must be in an axial position while the other is equatorial.
In ¹H NMR, axial protons are typically shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.[1] Conversely, in ¹³C NMR, axial carbon atoms are generally shielded and resonate at a higher field (lower ppm value) than equatorial carbons due to the gamma-gauche effect. The coupling constants between adjacent protons in the cyclohexane ring are also highly informative. Axial-axial couplings exhibit large J-values (typically 10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (typically 2-5 Hz). These differences in chemical shifts and coupling constants provide a definitive method for assigning the stereochemistry.
Infrared (IR) Spectroscopy: While both isomers will exhibit characteristic strong absorption bands for the two carbonyl groups (ketone and ester), their overall IR spectra, particularly in the fingerprint region (below 1500 cm⁻¹), are expected to be unique.[2] These differences arise from the distinct vibrational modes of the entire molecule as dictated by the spatial arrangement of the atoms.
Mass Spectrometry (MS): Both isomers will show the same molecular ion peak. However, the fragmentation patterns upon ionization can differ. The stereochemical arrangement of the substituents can influence the stability of the resulting fragment ions and the transition states leading to them, potentially resulting in different relative abundances of certain fragments.[3]
Experimental Corner: Protocols for Spectral Acquisition
The following are generalized experimental protocols for obtaining the spectroscopic data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a standard proton-decoupled pulse sequence.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).
-
Solution: Alternatively, dissolve a small amount of the sample in a suitable volatile solvent (e.g., chloroform or dichloromethane), deposit the solution onto a salt plate, and allow the solvent to evaporate.
-
-
Spectrum Acquisition:
-
Record a background spectrum of the empty sample holder or the pure solvent on the salt plate.
-
Place the sample in the spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
The instrument software will automatically subtract the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small molecules.
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Visualizing the Logic: A Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for distinguishing between the cis and trans isomers of this compound using the spectroscopic methods described.
Figure 1. Workflow for the spectroscopic differentiation of isomers.
References
Efficacy of Ethyl 1-methyl-4-oxocyclohexanecarboxylate in Named Organic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 1-methyl-4-oxocyclohexanecarboxylate is a versatile cyclic ketoester that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester, allows for a diverse range of chemical transformations. This guide provides a comparative analysis of the efficacy of this compound in several key named reactions, supported by experimental data from analogous systems and established mechanistic principles.
Dieckmann Condensation: Synthesis of the Core Scaffold
The primary route to this compound and its derivatives is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[1][2] In this case, the acyclic precursor is a substituted pimelate ester. The reaction proceeds via base-mediated intramolecular cyclization to form a β-keto ester.
Reaction Scheme:
Caption: General scheme for the synthesis of this compound via Dieckmann Condensation.
Comparison with Alternatives:
The success of the Dieckmann condensation is highly dependent on the stability of the resulting ring. The formation of 5- and 6-membered rings is generally favored due to minimal ring strain.[1] The precursor to this compound leads to a stable 6-membered ring, making this a high-yielding reaction.
| Substrate Precursor | Ring Size Formed | Relative Efficacy | Reference |
| Diethyl adipate | 5-membered | High | [1] |
| Diethyl pimelate derivative | 6-membered | High | [1] |
| Diethyl suberate | 7-membered | Moderate | [1] |
| Diethyl azelate | 8-membered | Low | [1] |
Experimental Protocol (General):
A solution of the acyclic diester in an anhydrous solvent (e.g., toluene or ethanol) is added to a suspension of a strong base, such as sodium ethoxide, at room temperature or with gentle heating. The reaction mixture is stirred for several hours until the cyclization is complete. An acidic workup is then performed to neutralize the enolate and yield the β-keto ester.
Sodium Borohydride Reduction of the Ketone
The ketone functionality of this compound can be selectively reduced to a hydroxyl group using mild reducing agents like sodium borohydride (NaBH₄). This reaction is a cornerstone of organic synthesis for the preparation of alcohols.[3][4]
Reaction Scheme:
Caption: Reduction of this compound to the corresponding alcohol.
Comparison with Analogous Substrates:
The stereochemical outcome of the reduction of substituted cyclohexanones is influenced by steric and electronic factors. For 4-substituted cyclohexanones, the incoming hydride can attack from either the axial or equatorial face of the carbonyl group, leading to the formation of cis and trans isomers.
A study on the reduction of 2-methylcyclohexanone provides valuable insight. The reduction with sodium borohydride yielded a mixture of cis- and trans-2-methylcyclohexanol. The trans isomer was the major product, indicating that the hydride preferentially attacks from the axial direction to avoid steric hindrance from the axial hydrogens at the C-3 and C-5 positions.[3]
For this compound, the bulky ethyl carboxylate group at the 1-position is expected to reside predominantly in the equatorial position. This will influence the conformational equilibrium of the ring and the accessibility of the carbonyl group to the reducing agent. The presence of the methyl group at the 1-position is not expected to significantly influence the stereochemical outcome at the 4-position.
The use of additives like cerium(III) chloride can significantly enhance the stereoselectivity of the reduction, favoring the formation of the thermodynamically more stable alcohol. In the case of a 4-substituted cyclohexanone, the use of CeCl₃ with NaBH₄ led to a greater than 16:1 selectivity for the trans-cyclohexanol, resulting from axial hydride delivery.[5]
| Substrate | Reducing System | Major Product | Diastereomeric Ratio (trans:cis) | Reference |
| 2-Methylcyclohexanone | NaBH₄, MeOH | trans-2-Methylcyclohexanol | ~4:1 | [3] |
| 4-tert-Butylcyclohexanone | NaBH₄, i-PrOH | trans-4-tert-Butylcyclohexanol | ~9:1 | [6] |
| This compound | NaBH₄, EtOH | trans-isomer (predicted) | N/A | - |
| 4-Substituted cyclohexanone | NaBH₄, CeCl₃, MeOH | trans-isomer | >16:1 | [5] |
Experimental Protocol (Analogous to 2-Methylcyclohexanone Reduction): [3]
To a cooled solution of the substituted cyclohexanone in methanol, sodium borohydride is added portion-wise. The reaction is stirred until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the alcohol product. The ratio of diastereomers can be determined by GC or NMR analysis.
Wittig Reaction: Conversion to an Alkene
The Wittig reaction is a powerful method for converting ketones into alkenes.[7][8] this compound can undergo a Wittig reaction to introduce an exocyclic double bond at the 4-position.
Reaction Scheme:
Caption: Wittig olefination of this compound.
Comparison with Alternatives:
The reactivity of the phosphonium ylide and the steric environment of the ketone influence the yield and stereoselectivity of the Wittig reaction. For cyclohexanone derivatives, the reaction generally proceeds well with unstabilized and semi-stabilized ylides.
The presence of the 1-methyl and 1-ethoxycarbonyl substituents in this compound can introduce some steric hindrance around the carbonyl group, potentially affecting the rate of the reaction compared to unsubstituted cyclohexanone. However, the reaction is still expected to be efficient.
| Ketone Substrate | Ylide Type | Expected Reactivity | Reference |
| Cyclohexanone | Unstabilized (e.g., Ph₃P=CH₂) | High | [7] |
| 2-Methylcyclohexanone | Unstabilized | Moderate to High | [7] |
| This compound | Unstabilized | Moderate to High | - |
| Camphor (highly hindered) | Unstabilized | Low | [9] |
Experimental Protocol (General Wittig Reaction):
To a suspension of the phosphonium salt in an anhydrous aprotic solvent (e.g., THF or diethyl ether) at low temperature, a strong base (e.g., n-butyllithium or sodium hydride) is added to generate the ylide. The solution of the ketone is then added, and the reaction is allowed to warm to room temperature and stir until completion. The reaction is quenched, and the product is isolated and purified by chromatography to remove the triphenylphosphine oxide byproduct.
Enolate Formation and Trapping (Triflation)
The ketone moiety of this compound can be deprotonated to form an enolate, which can then be trapped with an electrophile. A common transformation is the formation of an enol triflate by trapping the enolate with triflic anhydride or a similar reagent. Enol triflates are valuable intermediates for cross-coupling reactions.
Reaction Scheme:
Caption: Formation of an enol triflate from this compound.
Comparison and Regioselectivity:
For unsymmetrical ketones, the regioselectivity of enolate formation is a critical consideration. Deprotonation can occur on either side of the carbonyl, leading to a kinetic or thermodynamic enolate.
In this compound, the α-protons are at the C-3 and C-5 positions. Due to the symmetry of the substitution pattern relative to the ketone, these positions are chemically equivalent. Therefore, only one enolate regioisomer is expected to form, simplifying the reaction outcome.
The choice of base and reaction conditions can influence the geometry (E vs. Z) of the resulting enol triflate, although for cyclic systems, this is often constrained by the ring structure. Studies on the triflation of acetoacetate derivatives have shown that the choice of base (e.g., aqueous LiOH vs. (Me)₄NOH) can control the stereoselectivity of enol triflate formation.[10]
| Ketone Substrate | Deprotonation Outcome | Key Considerations | Reference |
| 2-Methylcyclohexanone | Forms two regioisomeric enolates | Kinetic vs. thermodynamic control | [11] |
| This compound | Forms a single regioisomeric enolate | Simplified outcome | - |
| Ethyl acetoacetate | Forms E and Z enolates | Base-controlled stereoselectivity | [10] |
Experimental Protocol (General Triflation):
To a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent at low temperature, a solution of the ketone is added dropwise. After a short period to allow for enolate formation, triflic anhydride is added. The reaction is then quenched and worked up to isolate the enol triflate product.
Conclusion
This compound is a highly effective substrate in a variety of fundamental organic transformations. Its participation in the Dieckmann condensation allows for its efficient synthesis, while the ketone functionality provides a handle for reduction, olefination, and enolate chemistry. While direct, quantitative comparisons of its efficacy against a broad range of alternative substrates are not extensively documented in the literature, this guide provides a framework for understanding its reactivity based on established principles and data from closely related systems. For drug development professionals and synthetic chemists, this molecule represents a valuable and predictable building block for the construction of complex molecular architectures.
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. groups.chem.ubc.ca [groups.chem.ubc.ca]
Safety Operating Guide
Proper Disposal of Ethyl 1-methyl-4-oxocyclohexanecarboxylate: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Ethyl 1-methyl-4-oxocyclohexanecarboxylate, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Essential Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care. While the toxicological properties have not been thoroughly investigated, related compounds are known to cause skin and eye irritation.[1] Always consult the specific Safety Data Sheet (SDS) for the material you are using.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., impervious gloves), and eye protection such as chemical safety goggles.[1][2]
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2]
-
Incompatibilities: Store this chemical away from strong oxidizing agents, bases, and acids.[1][3] Do not mix waste containing this compound with incompatible chemicals.[4][5]
Step-by-Step Disposal Protocol
Disposal of this compound must be carried out in accordance with local, state, and federal regulations.[6] Under no circumstances should this chemical be disposed of down the drain or mixed with general trash.[2][4][5][7] The required method is to treat it as hazardous chemical waste and transfer it to an approved waste disposal plant or a licensed disposal company.[3][8]
-
Container Selection: Choose a clean, undamaged chemical waste container with a tightly sealing lid.[2][4][5] Glass containers are often preferred for liquid chemical waste.[5] The container must be compatible with the chemical.
-
Waste Accumulation:
-
Carefully transfer the waste this compound into the designated container.
-
To prevent spills and allow for vapor expansion, containers should not be filled beyond 75-80% of their capacity.[5]
-
Do not mix this waste with other chemicals unless their compatibility is certain.[4] It is best practice to keep waste streams separate.
-
-
Container Rinsing: If the original product container is now empty, rinse it three times with a small amount of a suitable solvent (e.g., acetone). Add the rinsate to the hazardous waste container to ensure all chemical residue is captured. Handle the uncleaned, empty container as you would the product itself.
-
Labeling:
-
Securely attach a "Hazardous Waste" tag to the container.[4][9]
-
Clearly list all contents using full, unabbreviated chemical names (e.g., "Waste this compound").[4][9] Trade names and chemical formulas are generally not permitted.[4]
-
Identify the associated hazards (e.g., Flammable, Irritant).[9]
-
Include the date, the name of the waste generator, and the laboratory information.
-
-
Storage:
-
Keep the waste container securely closed at all times, except when adding waste.[4][5]
-
Store the container in a designated, secondary containment area, often referred to as a Satellite Accumulation Area (SAA).[9][10] This area should be at or near the point of generation.[10]
-
Ensure the SAA is away from sources of ignition like heat or open flames.[2][3]
-
-
Final Disposal:
Quantitative Disposal Data
The following table summarizes key quantitative guidelines for chemical waste handling based on common laboratory safety protocols.
| Parameter | Guideline / Value | Source Citation |
| Container Fill Level | Do not exceed 75-80% of the container's total capacity. | [5] |
| SAA Maximum Volume | Up to 55 gallons of hazardous waste may be accumulated. | [10] |
| SAA Maximum Storage Time | Partially filled containers may remain in an SAA for up to one year. | [9][10] |
| Regulatory Framework | Disposal must comply with regulations such as EPA 40 CFR 261.3. | [6] |
| Transport Classification | Related compounds are not classified as dangerous goods for transport. | [6][8] |
Disposal Workflow Visualization
The following diagram illustrates the procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 6. aksci.com [aksci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Ethyl 4-oxocyclohexanecarboxylate - Safety Data Sheet [chemicalbook.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Essential Safety and Operational Guide for Ethyl 1-methyl-4-oxocyclohexanecarboxylate
This guide provides immediate safety, handling, and disposal protocols for Ethyl 1-methyl-4-oxocyclohexanecarboxylate, tailored for research, scientific, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][2] A face shield may be required in situations with a higher risk of splashing.[3] |
| Skin Protection | Handle with chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[1][2] Wear fire/flame resistant and impervious clothing.[1][2] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1][4] A vapor respirator is also recommended.[3] |
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1][4]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[1][4]
-
Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as oxidizing agents.[2][3]
-
Ground and bond containers when transferring material.[5]
Disposal:
-
Dispose of contents and containers in accordance with local, regional, and national regulations.[3]
-
The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[4]
-
Do not discharge into sewer systems.[4]
-
Contaminated packaging should be triple-rinsed and can be offered for recycling or reconditioning.[4]
Emergency Procedures:
-
Spills: In case of a spill, avoid dust formation and breathing vapors.[1][2] Use personal protective equipment, including chemical impermeable gloves.[1][2] Ensure adequate ventilation and remove all sources of ignition.[1][2] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1][2]
-
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[1][3] Firefighters should wear self-contained breathing apparatus.[1][2]
-
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[2]
-
Skin Contact: Remove contaminated clothing and wash the skin with soap and plenty of water.[6]
-
Eye Contact: Rinse eyes with water.[2]
-
Ingestion: Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]
-
Experimental Workflow: Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receiving to disposal.
Caption: Standard operating procedure for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
